Quizartinib Dihydrochloride

Catalog No.
S548045
CAS No.
1132827-21-4
M.F
C29H34Cl2N6O4S
M. Wt
633.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizartinib Dihydrochloride

CAS Number

1132827-21-4

Product Name

Quizartinib Dihydrochloride

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride

Molecular Formula

C29H34Cl2N6O4S

Molecular Weight

633.6 g/mol

InChI

InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H

InChI Key

DHYPGRVMIOATAE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220.2HCl; Quizartinib; Quizartinib HCl; Quizartinib dihydrochloride..

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl

The exact mass of the compound Quizartinib dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Technical Guide: Quizartinib as a Selective FLT3 Inhibitor in AML Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of immature myeloid blasts in the bone marrow. With a global incidence of 3–5 cases per 100,000 individuals and a median age of onset of approximately 65–68 years, AML represents a significant therapeutic challenge due to its molecular heterogeneity and high relapse rate [1] [2]. FMS-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in AML, present in approximately 30% of newly diagnosed cases [1] [2]. The internal tandem duplication (ITD) mutation in FLT3 (FLT3-ITD) occurs in approximately 25% of AML cases and is considered a driver mutation associated with high leukemic burden, increased relapse risk, and poor overall survival [1] [3]. FLT3-ITD leads to constitutive activation of the FLT3 receptor, resulting in ligand-independent activation of downstream signaling pathways that promote leukemic cell proliferation, impair differentiation, and confer resistance to apoptosis [1].

Quizartinib (AC220), marketed under the brand name Vanflyta, is a second-generation, highly potent, and selective type II FLT3 inhibitor. It was developed specifically to target FLT3-ITD mutations with improved pharmacokinetics and reduced off-target toxicity compared to first-generation inhibitors [1] [2] [4]. Quizartinib has received regulatory approval in multiple regions, including the United States, European Union, and Japan, for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy, and as maintenance monotherapy following consolidation chemotherapy [1] [4] [5]. This whitepaper provides a comprehensive technical overview of quizartinib's mechanism of action, biochemical properties, cellular effects, and resistance mechanisms for researchers and drug development professionals.

Biochemical Mechanism of Action

Molecular Structure and Binding Characteristics

Quizartinib (chemical name: N-(5-tert-Butyl-1,2-oxazol-3-yl)-N′-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea) is a small molecule inhibitor with the chemical formula C29H32N6O4S and a molecular weight of 560.67 g·mol⁻¹ [4] [5]. As a type II FLT3 inhibitor, quizartinib specifically targets the inactive conformation of the FLT3 receptor [6] [2]. Type II inhibitors bind to a distinctive hydrophobic region adjacent to the ATP-binding pocket that is only accessible when the activation loop of the kinase is in the "DFG-out" inactive conformation [6]. This binding mechanism contrasts with type I inhibitors (such as midostaurin, gilteritinib, and crenolanib), which bind to the active "DFG-in" conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations [2].

Table 1: Comparative Binding Affinities of FLT3 Inhibitors

FLT3 Inhibitor Type FLT3 Kd (nM) Selectivity Profile Active Against FLT3-TKD
Quizartinib II 3.3 [6] Highly selective (binds only 2 kinases with Kd <10 nM) [6] No [2]
AC886 (metabolite) II 1.1 [6] Highly selective (binds 3 kinases with Kd <10 nM) [6] No [2]
Midostaurin I 7.9 [6] Low selectivity (binds 54 kinases with Kd <100 nM) [6] Yes [1]
Gilteritinib I 1.0 [6] Moderate selectivity (binds 84 kinases with Kd <100 nM) [6] Yes [2]
Crenolanib I 0.28 [6] Low selectivity (binds 53 kinases with Kd <100 nM) [6] Yes [1]
Sorafenib II 5.9 [6] Moderate selectivity (binds 20 kinases with Kd <100 nM) [6] No [2]

Quizartinib and its major active metabolite, AC886, demonstrate remarkably high binding affinity for FLT3, with dissociation constant (Kd) values of 3.3 nM and 1.1 nM, respectively [6]. Selectivity profiling against a panel of 404 non-mutant kinases revealed that quizartinib is exceptionally selective, binding with Kd <10 nM to only FLT3 and KIT among the kinases tested [6]. Similarly, AC886 bound only three kinases with Kd <10 nM [6]. This high selectivity represents a significant advantage over first-generation multi-kinase inhibitors, potentially minimizing off-target effects and improving therapeutic tolerability [2].

Pharmacokinetics and Metabolism

Quizartinib displays favorable pharmacokinetic properties with rapid oral absorption (mean absolute bioavailability of 71% from tablet formulation) and a time to peak concentration (Tmax) of approximately 4 hours under fasted conditions [4]. The active metabolite AC886 reaches peak concentration at 5–6 hours post-dose [4]. Quizartinib is primarily metabolized via oxidation by CYP3A4/5, with AC886 formed and further metabolized by the same enzymes [4]. The drug has a large volume of distribution (275 L in healthy subjects) and extensive plasma protein binding (>99%) [4]. Both quizartinib and AC886 have prolonged half-lives—approximately 81 hours and 136 hours, respectively, during maintenance therapy—enabling sustained target inhibition [4]. Elimination occurs predominantly via the fecal route (76.3%), with minimal renal excretion (1.64%) [4].

Cellular Consequences of FLT3 Inhibition

Signaling Pathway Disruption

The binding of quizartinib to the inactive conformation of FLT3-ITD prevents the receptor from adopting its active conformation, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades [6] [4]. Quizartinib demonstrates potent inhibition of FLT3 phosphorylation with an IC50 of 0.50 nM in FLT3-ITD-mutated MV4-11 cells, while AC886 shows even greater potency with an IC50 of 0.18 nM [6]. This inhibition extends to key downstream effectors, including:

  • SHP-2: A phosphatase that links receptor tyrosine kinases to RAS signaling
  • STAT5: A transcription factor that promotes cell survival and proliferation
  • MEK/ERK pathway: Regulates cell growth and differentiation
  • PI3K/AKT pathway: Controls cell survival and metabolism [6]

A critical characteristic of quizartinib is its slow dissociation rate from the FLT3 receptor, resulting in prolonged pathway suppression. After removal of quizartinib from FLT3-ITD-mutated MOLM-14 cells, inhibition of FLT3 and ERK phosphorylation was maintained for up to 24 hours, whereas inhibitors such as gilteritinib, midostaurin, crenolanib, and sorafenib lost significant inhibitory activity within the same period [6].

The following diagram illustrates the key signaling pathways affected by quizartinib-mediated FLT3 inhibition:

G FLT3_ITD FLT3-ITD Mutation FLT3_P FLT3 Phosphorylation FLT3_ITD->FLT3_P Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->FLT3_P Inhibits STAT5 STAT5 Pathway FLT3_P->STAT5 MEK_ERK MEK/ERK Pathway FLT3_P->MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_P->PI3K_AKT SREBP SREBP Activation FLT3_P->SREBP Outcomes Cell Proliferation Survival Metabolism STAT5->Outcomes MEK_ERK->Outcomes PI3K_AKT->Outcomes FASN FASN Expression SREBP->FASN CL Cardiolipin Synthesis FASN->CL MMP Mitochondrial Membrane Potential CL->MMP MMP->Outcomes

Figure 1: Quizartinib inhibits FLT3-ITD signaling pathways and disrupts metabolic processes, leading to reduced cell proliferation and survival.

Metabolic Reprogramming and Mitochondrial Effects

Recent research has revealed that quizartinib induces significant metabolic alterations in FLT3-ITD-positive AML cells. Oncogenic FLT3-ITD signaling upregulates sterol regulatory element-binding proteins (SREBPs), master transcription factors that control lipid metabolism [7]. Quizartinib promotes the degradation of the precursor form of SREBP1 via the FLT3/AKT/GSK3 axis and reduces protein levels of its target gene fatty acid synthase (FASN) [7]. Lipidomics analysis demonstrated that FLT3 inhibition alters global phospholipid levels, particularly reducing cardiolipin—an essential phospholipid for mitochondrial membrane integrity and function [7]. This disruption of mitochondrial phospholipids leads to loss of mitochondrial membrane potential and contributes to the antileukemic effects of quizartinib [7].

Table 2: Cellular and Metabolic Effects of Quizartinib in FLT3-ITD AML Models

Parameter Cell Line/Model Effect of Quizartinib Reference
FLT3 Phosphorylation IC50 MV4-11 0.50 nM [6]
FLT3 Phosphorylation IC50 MV4-11 (AC886 metabolite) 0.18 nM [6]
Cell Viability IC50 MV4-11 0.40 nM [6]
Cell Viability IC50 MOLM-13 0.89 nM [6]
Cell Viability IC50 MOLM-14 0.73 nM [6]
SREBP1 Precursor Protein BaF3/ITD Decreased [7]
FASN Expression MOLM-13, MV4-11 Downregulated [7]
Cardiolipin Levels MOLM-14 Significantly Reduced [7]
Mitochondrial Membrane Potential Primary FLT3-ITD AML Loss [7]

Antileukemic Efficacy and Resistance Mechanisms

Preclinical and Clinical Antitumor Activity

Quizartinib demonstrates potent growth inhibitory activity against FLT3-ITD-dependent human AML cell lines, with IC50 values below 1 nM in MV4-11, MOLM-13, and MOLM-14 cells [6]. In mouse xenograft models bearing FLT3-ITD-mutated tumors, quizartinib administration resulted in significant tumor regression at doses ≥1 mg/kg without severe body weight loss [6]. Notably, quizartinib maintains efficacy against midostaurin-resistant MOLM-14 cells and exhibits potent antitumor activity in corresponding mouse xenograft models where midostaurin and gilteritinib show limited effects [6].

In the pivotal QuANTUM-First phase 3 clinical trial (NCT02668653), quizartinib in combination with chemotherapy demonstrated a statistically significant improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML (hazard ratio 0.78; 95% CI: 0.62, 0.98; p=0.0324) [1] [4] [5]. The composite complete remission rate was 55% with a median duration of 38.6 months in the quizartinib arm compared to 12.4 months in the placebo arm [5].

Resistance Mechanisms and Combination Strategies

Despite its potency, resistance to quizartinib emerges through various mechanisms. The primary resistance mechanism involves the acquisition of point mutations in the FLT3 tyrosine kinase domain, particularly at residue D835, which stabilizes the active conformation of the kinase that is inaccessible to type II inhibitors [6] [2]. Additional resistance mechanisms include:

  • AXL receptor tyrosine kinase upregulation: Activates alternative survival pathways
  • Sustained STAT5 phosphorylation: Bypasses FLT3 signaling blockade
  • CXCR4 signaling enhancement: Promotes microenvironment-mediated resistance
  • Metabolic adaptations: Altered serine and glutamine metabolism support survival of resistant cells [2]

Several combination strategies are being investigated to overcome resistance and enhance quizartinib efficacy. Preclinical studies demonstrate that combining quizartinib with:

  • PI3K inhibitors (e.g., BAY-806946) enhances antileukemic effects in primary FLT3-ITD AML cells [8]
  • SREBP inhibitors (e.g., fatostatin) exploits metabolic vulnerabilities [7]
  • FASN inhibitors (e.g., orlistat) disrupts lipid metabolism essential for resistant cells [7]
  • BCL-2 inhibitors (venetoclax) promotes apoptosis [1]
  • Hypomethylating agents (e.g., decitabine) targets epigenetic mechanisms [1]

These combinations have shown promising results in preclinical models, with the quizartinib/fatostatin and quizartinib/orlistat combinations providing substantial survival benefit in murine FLT3-ITD leukemia models compared to monotherapies [7].

Experimental Protocols for Mechanistic Studies

Kinase Binding and Selectivity Assays

Protocol 1: Comprehensive Kinase Binding Affinity Assessment

  • Kinase Panel Screening: Utilize a panel of 404 non-mutant kinases to assess binding affinity under standardized conditions [6]
  • Dissociation Constant (Kd) Determination: Employ competition binding assays with immobilized ligands to calculate Kd values for each kinase [6]
  • Selectivity Profiling: Categorize kinases based on binding affinity thresholds (Kd <1 nM, 1-10 nM, 10-100 nM, 100-1000 nM) [6]
  • Off-Target Assessment: Screen against 87 off-target molecules (GPCRs, transporters, ion channels, nuclear receptors, enzymes) at 10 µM concentration [6]
Cellular Signaling Inhibition assays

Protocol 2: FLT3 Phosphorylation and Downstream Signaling Analysis

  • Cell Culture: Maintain FLT3-ITD-mutated AML cell lines (e.g., MV4-11, MOLM-14) in appropriate media with serum [6]
  • Drug Treatment: Treat cells with quizartinib at varying concentrations (0.1-100 nM) for 2 hours [6]
  • Protein Extraction and Western Blotting:
    • Lyse cells in RIPA buffer with phosphatase and protease inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with antibodies against p-FLT3, total FLT3, p-ERK, total ERK, p-STAT5, total STAT5, p-AKT, total AKT [6]
  • Durability Assessment:
    • Treat cells with 20 nM quizartinib for 1 hour
    • Remove drug-containing media and wash cells
    • Analyze phosphorylation status at 0, 1, 3, 6, and 24 hours post-drug removal [6]
Metabolic and Lipidomic Studies

Protocol 3: SREBP/FASN Pathway and Lipidomics Analysis

  • SREBP1 Degradation Assay:
    • Treat FLT3-ITD cells with quizartinib (10 nM) for 0-12 hours
    • Prepare nuclear and cytoplasmic fractions using differential centrifugation
    • Analyze precursor and nuclear SREBP1 levels by Western blotting [7]
  • Gene Expression Profiling:
    • Extract total RNA from quizartinib-treated cells (6-12 hours)
    • Perform qRT-PCR for SREBP target genes (ACLY, ACACA, FASN, SCD) [7]
  • Lipidomics Analysis:
    • Extract lipids from quizartinib-treated cells using methanol-chloroform
    • Analyze global phospholipid profiles by Liquid Chromatography-Mass Spectrometry (LC-MS)
    • Focus on cardiolipin species and other mitochondrial membrane lipids [7]
  • Mitochondrial Function Assessment:
    • Stain cells with JC-1 or TMRM dyes after 24-hour quizartinib treatment
    • Analyze mitochondrial membrane potential by flow cytometry [7]

Conclusion and Future Directions

Quizartinib represents a significant advancement in targeted therapy for FLT3-ITD-positive AML, offering highly potent and selective inhibition of this driver mutation. Its mechanism of action as a type II inhibitor provides distinct biochemical advantages but also confers specific vulnerabilities to resistance mutations. Recent research illuminating quizartinib's impact on metabolic pathways, particularly SREBP-mediated lipid metabolism and mitochondrial function, opens new avenues for rational combination therapies.

References

Quizartinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Quizartinib at a Glance

Parameter Findings / Value Conditions / Notes
Absolute Bioavailability 71% (SD ±7%) [1] Tablet formulation in healthy subjects [1]
Time to Peak (Tmax) Quizartinib: ~4 hours (range 2-8 hrs); AC886: 5-6 hours (range 4-120 hrs) [1] After oral administration under fasted conditions [1]
Effect of Food No clinically significant difference [2] [1] Can be administered without regard to meals [2]
Volume of Distribution (Vss) 275 L (17%) [1] In healthy subjects [1]
Plasma Protein Binding ≥99% (for both quizartinib and AC886) [1] In vitro data [1]
Primary Metabolizing Enzyme CYP3A4/5 [1] Forms active metabolite AC886 [1]
Primary Route of Elimination Feces (76.3%); Urine (1.64%) [1] [3] After a single dose; ~4% of dose excreted as unchanged drug in feces [1]
Effective Half-life (t1/2) Quizartinib: 81 hours (±73); AC886: 136 hours (±113) [1] In newly diagnosed AML patients during maintenance therapy [1]
Total Body Clearance 2.23 L/hour (29%) [1] In healthy subjects [1]

Detailed Absorption, Metabolism, and Excretion Profile

Absorption and Distribution
  • Absorption and Bioavailability: Quizartinib is rapidly absorbed after oral administration. [1] A study in healthy male subjects given a single oral dose confirmed its rapid oral bioavailability. [3]
  • Tissue Distribution: The high volume of distribution (275 L) suggests extensive tissue distribution. [1]
  • Food Effect: A pivotal study in healthy subjects concluded that a high-fat, high-calorie meal caused no clinically significant differences in quizartinib exposure, supporting administration without regard to food. [2]
Metabolism and Excretion

Quizartinib undergoes extensive metabolism, primarily via the cytochrome P450 system.

G cluster_1 Elimination Pathways Quizartinib Quizartinib Feces Feces (76.3% of Dose) Quizartinib->Feces 4% as Unchanged Drug CYP3A4_5 CYP3A4/5 (Primary Route) Quizartinib->CYP3A4_5 Phase I Metabolism AC886 AC886 Other_Metabolites 15+ Other Metabolites (Found in Feces) Other_Metabolites->Feces Major Route Urine Urine (1.64% of Dose) CYP3A4_5->AC886 Mono-oxidation CYP3A4_5->Other_Metabolites Oxidation, Reduction, Dealkylation, etc.

Overview of Quizartinib's Metabolic Fate and Elimination

  • Primary Metabolic Pathway: Quizartinib is predominantly metabolized by CYP3A4/5. [1] The major circulating metabolite is AC886, which is also formed and further metabolized by CYP3A4/5 and demonstrates similar potency and selectivity for FLT3 inhibition as the parent drug. [4] [1]
  • Other Metabolic Reactions: Besides oxidation, quizartinib is metabolized via reduction, dealkylation, deamination, and hydrolysis. [3] A human ADME study identified 15 additional metabolites in feces. [3]
  • Excretion Routes: Following a single radiolabeled dose, 76.3% of the radioactivity was recovered in feces, with only 4% as unchanged quizartinib. A minimal 1.64% of the dose was recovered in urine, indicating fecal excretion is the major elimination pathway. [1] [3]

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from key experiments.

Absorption & Food-Effect Study [2]
  • Objective: To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of quizartinib.
  • Design: Open-label, randomized, parallel-group study.
  • Subjects: 64 healthy adults aged 18-55.
  • Treatment: Subjects randomized to receive a single 30 mg (26.5 mg free base) dose of quizartinib after a >10-hour overnight fast (fasted group, n=34) or 30 minutes after starting a standard high-fat, high-calorie meal (fed group, n=30).
  • PK Sampling: Blood samples collected pre-dose and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, 288, 360, 432, and 504 hours post-dose.
  • Analytical Method: Plasma concentrations of quizartinib and AC886 were measured using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method.
Metabolism and Excretion (ADME) Study [3]
  • Objective: To characterize the absorption, metabolism, and excretion of quizartinib.
  • Design: Open-label, single-dose study.
  • Subjects: 6 healthy male subjects.
  • Treatment: A single oral dose of 60 mg of [¹⁴C]-quizartinib (≈100 μCi).
  • Sample Collection: Blood, plasma, urine, and feces were collected for up to 336 hours (14 days) post-dose.
  • Metabolite Profiling: Radio-detector high-performance liquid chromatography (radio-HPLC) and liquid chromatography-mass spectrometry (LC-MS) were used to identify and quantify quizartinib and its metabolites in plasma, urine, and feces.

Clinical Implications for Drug Development

  • Drug-Drug Interactions (DDIs): Due to its metabolism by CYP3A4, quizartinib exposure is significantly increased by strong CYP3A inhibitors. A population PK analysis found that strong CYP3A inhibitor use resulted in an 82% increase in quizartinib AUC. [4] Dose reduction is required when co-administered with strong CYP3A inhibitors. [1] [5]
  • QTc Prolongation Risk: Quizartinib prolongs the QTc interval in a dose- and concentration-dependent manner. [1] [5] This correlation necessitates careful dose escalation and monitoring, especially given the long half-life of both quizartinib and its active metabolite AC886. [4] [1]

References

Quantitative Characterization of Quizartinib and AC886

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for quizartinib and its active metabolite, AC886.

Parameter Quizartinib AC886 Experimental Context / Notes
Binding Affinity (Kd) for FLT3 [1] 3.3 nM 1.1 nM Measured against 404 non-mutant kinases.
Number of Kinases Bound (Kd <100 nM) [1] 8 kinases 8 kinases Demonstrates high selectivity. Other FLT3 inhibitors bound 19-83 other kinases.
Cellular Growth Inhibition (IC50) [1] <1 nM <1 nM Potent growth inhibition in FLT3-ITD mutated AML cells.
Inhibition of hERG Current [2] 16.4% (at 1680 ng/mL) 12.0% (at 1730 ng/mL) Contributes to QT prolongation risk.
Inhibition of IKs Current [2] 67.5% (at 1630 ng/mL) Information not in sources Major mechanism for QT prolongation.
Relative Exposure at Steady State [2] Reference ~60% of quizartinib In patients.

Detailed Experimental Protocols

The key experiments cited in the search results used the following methodologies:

  • Kinase Binding Affinity and Selectivity Profiling [1]: The binding affinities (( K_d )) of quizartinib, AC886, and other FLT3 inhibitors were measured against a panel of 404 non-mutant kinases using a 11-point dose-response curve in duplicate. The results were visualized using a scatter plot where each point represented a kinase, clearly showing FLT3 as the primary target for quizartinib and AC886 with high selectivity.
  • Cellular Efficacy and Signaling Inhibition [1]: The inhibitory effects on FLT3-ITD signaling pathways (e.g., PI3K/AKT, MEK/ERK, STAT5) and cell growth were assessed in FLT3-ITD mutated AML cell lines (e.g., MOLM-14). Assays measured phosphorylation levels of key pathway proteins and cell viability (with reported ( IC_{50} ) values) after exposure to the compounds.
  • In Vivo Antitumor Activity [1]: The efficacy of quizartinib was evaluated in mouse xenograft models implanted with FLT3-ITD mutated tumors (including midostaurin-resistant lines). Mice were administered quizartinib orally at various doses (e.g., ≥1 mg/kg), and studies monitored tumor volume regression and body weight as an indicator of toxicity.
  • Concentration-QTc Analysis [3] [2]: This analysis used data from the phase 3 QuANTUM-R study (NCT02039726). Nonlinear mixed-effects modeling was performed on time-matched, centrally read triplicate ECG measurements and observed plasma concentrations of quizartinib and AC886 from 226 patients. The relationship was best described by a nonlinear maximum effect (Emax) model.

Metabolic Pathway and Pharmacological Relationships

The following diagram illustrates the relationship between quizartinib, its metabolite AC886, and their key pharmacological effects.

G Quizartinib Quizartinib CYP3A CYP3A Quizartinib->CYP3A Metabolism FLT3_Inhibition FLT3_Inhibition Quizartinib->FLT3_Inhibition QTc_Prolongation QTc_Prolongation Quizartinib->QTc_Prolongation Primary Driver AC886 AC886 CYP3A->AC886 AC886->FLT3_Inhibition AC886->QTc_Prolongation Contributor Strong_CYP3A_Inhibitor Strong_CYP3A_Inhibitor Strong_CYP3A_Inhibitor->CYP3A Inhibits

Relationship between quizartinib, its metabolite AC886, and key pharmacological effects.

Clinical and Preclinical Significance of AC886

  • Overcoming Resistance: Preclinical studies show that quizartinib (and by extension, AC886) maintains antileukemic activity in midostaurin-resistant AML cell lines and mouse xenograft models. This suggests its potential therapeutic value following failure of a type I FLT3 inhibitor like midostaurin [1].
  • Impact on Dosing and Drug Interactions: Quizartinib is primarily metabolized by CYP3A, and AC886 is also a substrate for this enzyme [4] [2]. When co-administered with a strong CYP3A inhibitor (e.g., ketoconazole), quizartinib exposure nearly doubles. This is clinically managed by reducing the quizartinib dose (e.g., from 30 mg to 20 mg, or from 60 mg to 30 mg) to manage the increased risk of QTc prolongation [4] [2].
  • Role in Efficacy and Safety: AC886 is a major active species detected in plasma alongside quizartinib. The combined inhibitory effect of both compounds on FLT3-ITD drives efficacy [1]. Conversely, the concentration-dependent QTc interval prolongation, a major safety concern, is attributed to the combined effect of both the parent drug and the metabolite [3] [2].

References

FLT3-ITD mutation acute myeloid leukemia prognosis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Biology and Pathogenesis

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase crucial for normal hematopoiesis, typically expressed on hematopoietic stem and progenitor cells [1] [2]. The FLT3-ITD (Internal Tandem Duplication) mutation is an in-frame duplication within the juxtamembrane (JM) domain, which disrupts its auto-inhibitory function [1] [3]. This results in:

  • Ligand-independent, constitutive activation of the receptor [4] [1].
  • Aberrant activation of downstream signaling pathways such as STAT5, MAPK/ERK, and PI3K/AKT, which promote cell survival, proliferation, and inhibit apoptosis [1] [2] [3]. STAT5 activation is particularly characteristic of FLT3-ITD (as opposed to TKD mutations) and leads to upregulation of anti-apoptotic proteins like BCL-X and PIM1 [1] [2].

FLT3-ITD is considered a "class I" mutation that provides a proliferative advantage, and often cooperates with "class II" mutations (like those in NPM1 or CEBPA) that impair differentiation, together driving leukemogenesis [1]. The following diagram illustrates the core signaling consequences of the FLT3-ITD mutation.

G FLT3_WT FLT3 Wild-Type Downstream Downstream Pathways (STAT5, PI3K/AKT, MAPK) FLT3_WT->Downstream Transient Activation Ligand FLT3 Ligand (FL) Ligand->FLT3_WT Binding Required FLT3_ITD FLT3-ITD Mutant FLT3_ITD->Downstream Constitutive Activation CellPhenotype Cell Survival Proliferation Inhibition of Apoptosis Downstream->CellPhenotype

Simplified FLT3-ITD signaling pathway showing transition from regulated wild-type activation to constitutive mutant signaling driving oncogenesis.

Epidemiology and Prognostic Impact

FLT3-ITD is one of the most common mutations in AML, detected in approximately 20-25% of patients with newly diagnosed de novo AML [1] [5] [3]. Its presence is a well-established marker of adverse prognosis, associated with increased relapse rates and reduced overall survival [4] [6] [1].

The prognostic impact is not uniform and is refined by several key biomarkers, summarized in the table below.

Prognostic Factor Impact on Prognosis Key Details
FLT3-ITD Allelic Ratio (AR) High AR (>0.5) confers worse prognosis [5] [3]. AR is the ratio of mutant to wild-type alleles; higher mutant load correlates with more aggressive disease [3].
Co-mutation with NPM1 Modifies risk; NPM1mut/FLT3-ITDlow may have better outcomes than NPM1wt/FLT3-ITD [6] [3]. This combination is common. Modern risk stratification (ELN 2025) uses AR and NPM1 status to classify risk [7] [3].
Mutation Length Lacks clear prognostic value [5]. Studies have not consistently linked ITD length (e.g., using 39 bp or 70 bp thresholds) to survival outcomes [5].
Insertion Site (IS) Potential impact, but requires validation [3]. Insertions in the Tyrosine Kinase Domain-1 (TKD1) may be associated with poorer outcomes, but this is less validated than AR [3].

Laboratory Detection and Monitoring

Accurate detection and monitoring of FLT3-ITD are essential for diagnosis and treatment decisions. At a minimum, testing is mandatory at diagnosis [1] [3]. Due to clonal evolution, repeat testing at relapse is highly recommended, as FLT3 mutation status can change (gained or lost) in a significant subset of patients [3] [8].

Method Primary Use Key Technical Details
Polymerase Chain Reaction (PCR) with Fragment Analysis Primary diagnostic method; detects ITD presence and size, calculates AR [5]. DNA is extracted from bone marrow or blood. PCR amplifies exon 14. ITDs appear as larger fragments on capillary electrophoresis. AR = (mutant peak area / wild-type peak area) [5].
Next-Generation Sequencing (NGS) Comprehensive profiling; detects ITD, TKD, and other co-mutations simultaneously [5]. Panels of 40+ genes are common. Requires careful bioinformatics for ITD detection. Provides variant allele frequency (VAF) [6] [5].
Measurable Residual Disease (MRD) Monitoring Emerging application for predicting relapse [9]. Quantitative PCR (qPCR) or error-corrected NGS can track specific ITD clones over time with high sensitivity, though standardized methods are still under evaluation [9].

Clinical Management and Therapeutics

The standard of care for FLT3-ITD mutated AML involves integrating targeted FLT3 inhibitors (FLT3i) with chemotherapy and transplantation.

  • First-Line Treatment: For fit patients, the type I inhibitor midostaurin is combined with intensive "7+3" induction chemotherapy and consolidated with high-dose cytarabine, followed by maintenance midostaurin. This regimen, based on the RATIFY trial, has shown improved overall survival [7] [3]. More recently, the type II inhibitor quizartinib has also been approved for use in the first-line setting in combination with chemotherapy [7].
  • Treatment of Relapsed/Refractory (R/R) Disease: Gilteritinib, a potent, type I FLT3i, is the standard of care for R/R FLT3mut AML as monotherapy [7] [3]. It has demonstrated superior response rates and overall survival compared to salvage chemotherapy [7].
  • Role of Transplantation: Allogeneic hematopoietic cell transplantation (HCT) in first complete remission (CR1) is generally recommended for eligible patients with FLT3-ITD AML to reduce relapse risk [7] [3]. The use of FLT3 inhibitors like gilteritinib as maintenance therapy post-transplant is an area of active research and has shown promise in trials like the MORPHO study [7].

Resistance Mechanisms and Emerging Strategies

Despite these advances, resistance to FLT3 inhibitors remains a major challenge. Mechanisms can be on-target (secondary mutations in FLT3 itself) or off-target (activation of parallel survival pathways) [2] [3] [10].

  • On-Target Resistance: The most common on-target resistance mechanism involves point mutations in the tyrosine kinase domain (TKD), such as FLT3-F691L, which confers resistance to type II inhibitors like quizartinib, and FLT3-D835V, which can cause resistance to certain type I inhibitors [2] [3].
  • Off-Target Resistance: Activation of bypass signaling pathways, such as RAS/MAPK or Akt/mTOR, can sustain leukemic cell survival independent of FLT3 signaling [3] [10].
  • Emerging Therapeutic Approaches:
    • Novel FLT3 Inhibitors: Next-generation inhibitors (e.g., FF-10101) are designed to overcome common resistance mutations [6].
    • Combination Therapies: Strategies combining FLT3i with other agents like venetoclax (BCL-2 inhibitor) or hypomethylating agents are being actively investigated to enhance efficacy and circumvent resistance [7] [3].
    • Targeting Downstream Dependencies: Emerging research identifies RSK1 (RPS6KA1) as a critical dependency in FLT3-ITD AML, with a novel bi-directional regulatory relationship with FLT3. Inhibitors like PMD-026 target RSK1 and suppress FLT3 phosphorylation through a distinct mechanism, representing a promising new strategy [10].

References

Key Pharmacokinetic Parameters of Quizartinib and AC886

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Quizartinib AC886 (Active Metabolite) Conditions & Notes
Effective Half-life 73 hours [1] [2] 119 hours [1] Reported in patients with relapsed/refractory AML.
Time to Steady State 15 days [3] Information not specified in sources Based on data from a phase 3 trial in AML patients.
Peak Plasma Concentration (T~max~) ~4 hours post-dose [1] ~5 hours post-dose [1]
Metabolite Exposure at Steady State ~60% of quizartinib exposure [1]

Detailed Pharmacokinetic Profile and Experimental Insights

The characterization of quizartinib's pharmacokinetics comes from population analyses and clinical trials that employed highly sensitive bioanalytical methods.

  • Population Pharmacokinetic Model: A population PK analysis best described quizartinib's pharmacokinetics using a three-compartment model with sequential zero- and first-order absorption and first-order elimination. AC886 was best fitted by a two-compartment model with first-order formation from the parent drug [4]. These models showed large inter-individual variability (approximately 70% coefficient of variation for systemic clearances) [4].
  • Bioanalytical Methods: Quantification of quizartinib and AC886 in plasma from clinical studies was typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [3] [1] [5]. A common analytical range for these assays was from 0.5-500 ng/mL to 2-2000 ng/mL, demonstrating high sensitivity and precision [3] [1]. These methods are crucial for generating the robust data used in population models and exposure-response analyses.

Critical Factors Influencing Exposure

Several clinical factors significantly impact quizartinib exposure, necessitating dose adjustments.

  • Drug-Drug Interactions: Coadministration with strong cytochrome P450 3A (CYP3A) inhibitors (e.g., ketoconazole) increases the steady-state area under the curve (AUC~ss~) of quizartinib by an average of 1.8-fold [1] [4]. This consistent finding across populations supports the clinical recommendation for quizartinib dose reduction during concurrent use of strong CYP3A inhibitors [1] [6].
  • Treatment Phase in Newly Diagnosed AML: A novel finding from analysis in newly diagnosed patients is a phase-dependent change in steady-state quizartinib exposure when combined with chemotherapy. Compared to patients with relapsed/refractory AML on monotherapy, dose-normalized exposure was 0.6-fold during induction, similar during consolidation, and 1.4-fold during continuation/maintenance [4].

The following diagram illustrates the key factors affecting quizartinib pharmacokinetics and their relationships, based on the population model and clinical observations.

G cluster_pk Pharmacokinetic Processes cluster_factors Key Influencing Factors Quizartinib Quizartinib Distribution Distribution Quizartinib->Distribution 3-Compartment Model Metabolism Metabolism Quizartinib->Metabolism CYP3A Elimination Elimination Quizartinib->Elimination Feces (96% as metabolites) AC886 AC886 AC886->Elimination Absorption Absorption Absorption->Quizartinib Sequential Zero/First-Order Metabolism->AC886 Major Active Metabolite StrongCYP3A Strong CYP3A Inhibitors StrongCYP3A->Quizartinib Increases Exposure 1.8-fold TreatmentPhase Treatment Phase (Newly Dx AML) TreatmentPhase->Quizartinib Alters Exposure InterVariability High Inter-Individual Variability InterVariability->Quizartinib ~70% CV for Clearance

> This workflow summarizes the core pharmacokinetic processes of quizartinib and the major clinical factors that significantly influence its plasma concentration, as identified in population models [3] [1] [4].

Key Implications for Research and Development

The extended half-life and time to steady-state have direct implications for clinical trial design and clinical use.

  • Clinical Trial Design: The long half-life means that studies assessing steady-state concentrations or the full pharmacokinetic and pharmacodynamic effects require a sufficiently long duration. The effective half-life of 73 hours (approximately 3 days) indicates that it takes about 15 days (5 half-lives) to reach steady state, which aligns with the reported data [3].
  • Dosing and Safety Monitoring: The long half-life and the fact that QT prolongation is a concentration-dependent adverse effect [1] underscore the importance of appropriate dosing intervals and vigilant cardiac monitoring, especially during dose escalation and when co-administered with CYP3A inhibitors [6].

References

Quizartinib induction consolidation maintenance dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Quizartinib Dosing Schedule Overview

Treatment Phase Recommended Dosage Dosing Days (per cycle) Chemotherapy Backbone
Induction [1] [2] 35.4 mg orally once daily Days 8-21 of 7+3 regimen; Days 6-19 for a 2nd 5+2 cycle Cytarabine + Daunorubicin or Idarubicin
Consolidation [1] [2] 35.4 mg orally once daily Days 6-19 High-dose Cytarabine
Maintenance [1] [2] 26.5 mg orally once daily (Cycle 1, Days 1-14); then 53 mg once daily (from Cycle 1, Day 15) Daily, without breaks between cycles Monotherapy (for up to 36 cycles)

Detailed Protocol & Safety Administration

The dosing schedule is integrated with specific chemotherapy regimens and requires strict adherence to safety measures.

  • Induction & Consolidation Details: The initial induction typically follows a "7+3" regimen (7 days of cytarabine infusion plus 3 days of an anthracycline). Quizartinib is initiated after the start of chemotherapy [1]. An optional second induction cycle may use a "5+2" regimen, where quizartinib starts on Day 6 [1]. During consolidation with high-dose cytarabine, quizartinib is administered on Days 6-19 [1]. A maximum of 2 induction and 4 consolidation cycles are recommended [2].
  • Maintenance Phase Escalation: Maintenance therapy begins after recovery from consolidation. The dose is started at 26.5 mg once daily and is escalated to 53 mg only if the QTcF interval is ≤450 ms on Day 15 of Cycle 1 [1] [2]. If a patient had QTcF >500 ms during earlier phases, they should continue at the 26.5 mg dose and not escalate [2].
  • Administration & Monitoring Protocols:
    • Administration: Taken orally once daily at the same time, with or without food. Tablets must be swallowed whole [1].
    • Cardiac Safety - Boxed Warning: Quizartinib carries a black box warning for QTc prolongation and risk of cardiac arrest [1] [3]. Do not initiate or escalate the dose if QTcF >450 ms [1] [2].
    • Required Monitoring: Obtain ECGs and correct electrolytes at baseline. Monitor ECGs weekly during induction/consolidation and weekly for the first month after any dose initiation or escalation in maintenance [1] [2].
  • Dose Modifications: Adherence to dose modification guidelines is critical for patient safety. Key adjustments are summarized below.

Dose Modification Guidelines

Situation Action
QTcF >500 ms [2] Interrupt dose. Resume at a reduced dose when QTcF returns to ≤450 ms.
Recurrent QTcF >500 ms [2] Permanently discontinue.
Grade 3/4 Non-hematologic Adverse Reaction [2] Interrupt until improves to ≤Grade 1, then resume at same or reduced dose.
Concomitant Strong CYP3A4 Inhibitors [1] [2] Reduce dose by one level (e.g., 53 mg → 26.5 mg).
Prior to HSCT [1] Stop quizartinib 7 days before the conditioning regimen.

Mechanism of Action & Scientific Rationale

Quizartinib's efficacy is rooted in its targeted mechanism of action against a key driver mutation in AML.

  • Mechanism of Action: Quizartinib is a highly potent and selective, second-generation, type II FLT3 inhibitor [4]. It binds to the ATP-binding domain of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling. This blocks FLT3-ITD-dependent cell proliferation and induces apoptosis in leukemic cells [3].
  • FLT3-ITD in AML: The FLT3-ITD mutation is present in approximately 25% of newly diagnosed AML cases and is associated with a high disease burden and poor prognosis, including shorter survival and higher relapse rates [4]. Constitutively active FLT3-ITD drives signaling through pathways like MAPK/ERK, PI3K/AKT, and STAT5 [4].
  • Clinical Evidence: The QuANTUM-First phase 3 trial established the efficacy of this regimen, demonstrating a significant 22% reduction in the risk of death and a 16.8-month extension in median overall survival compared to placebo plus chemotherapy [4] [3]. The diagram below illustrates how quizartinib counteracts the FLT3-ITD signaling pathway.

G FLT3ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive FLT3 Activation & Dimerization FLT3ITD->ConstitutiveActivation Downstream Activation of Downstream Pathways (STAT5, PI3K/AKT, MAPK/ERK) ConstitutiveActivation->Downstream CellularEffects Uncontrolled Cell Proliferation Reduced Apoptosis Leukemogenesis Downstream->CellularEffects Quizartinib Quizartinib Inhibition Inhibits ATP-binding & Autophosphorylation Quizartinib->Inhibition Inhibition->ConstitutiveActivation Inhibits BlockedPathways Blocked Downstream Signaling Inhibition->BlockedPathways TherapeuticEffect Therapeutic Effect: Reduced Leukemic Burden BlockedPathways->TherapeuticEffect

Considerations for Research & Development

  • Limitation of Use: Quizartinib is not indicated as maintenance monotherapy following allogeneic hematopoietic stem cell transplantation (HSCT), as no overall survival benefit was demonstrated in that setting [1] [4].
  • Emerging Applications: Recent phase 2 (QUIWI) trial data suggests quizartinib may also improve event-free and overall survival in patients with newly diagnosed FLT3-ITD-negative AML when added to standard chemotherapy [5] [6]. A phase 3 trial (QuANTUM-Wild) is ongoing to confirm these findings [6].
  • Resistance Mechanisms: A known challenge is the development of resistance, often through on-target mutations in the FLT3 tyrosine kinase domain (e.g., at the gatekeeper residue) [4]. Ongoing research is exploring combination therapies with agents like venetoclax and decitabine to overcome resistance [4].

References

Quizartinib combination therapy cytarabine anthracycline protocol

Author: Smolecule Technical Support Team. Date: February 2026

QuANTUM-First Protocol Overview

This protocol outlines the application of quizartinib in combination with standard 7+3 induction chemotherapy, consolidation chemotherapy, and as maintenance monotherapy.

  • Indication: Adult patients with newly diagnosed AML that is FLT3-ITD-positive, as detected by an FDA-approved test [1].
  • Treatment Phases: The therapy is administered across three sequential phases:
    • Induction
    • Consolidation
    • Maintenance

The following table summarizes the key components of the quizartinib-based combination therapy protocol.

Treatment Phase Standard Chemotherapy Quizartinib Dosing Schedule & Key Notes

| Induction [1] [2] [3] | Cytarabine: 200 mg/m²/day continuous IV infusion (Days 1-7) Anthracycline: • Daunorubicin 60 mg/m²/day IV (Days 1-3) • or Idarubicin 12 mg/m²/day IV (Days 1-3) | 35.4 mg (40 mg dihydrochloride) orally, once daily | Start on Day 8 of induction cycle, continue for 14 days. A second induction cycle may be administered if needed. | | Consolidation [1] [2] [3] | Cytarabine: 3 g/m² IV twice daily (Days 1, 3, 5) | 35.4 mg (40 mg dihydrochloride) orally, once daily | Start on Day 6 of consolidation cycle, continue for 14 days. Patients may proceed to allogeneic hematopoietic stem cell transplantation (allo-HCT) after consolidation. | | Maintenance [1] [2] [3] | N/A | 26.5 mg to 53 mg (30 mg to 60 mg dihydrochloride) orally, once daily | Begin after consolidation (or after recovery from consolidation/allo-HCT). Adminered in 28-day cycles for up to 36 cycles (approximately 3 years). Dose can be escalated from 26.5 mg to 53 mg based on tolerance and clinical assessment. |

Critical Safety & Management Protocols

The addition of quizartinib to chemotherapy necessitates rigorous safety monitoring, primarily due to the risk of QT prolongation.

  • QTc Prolongation & Cardiac Monitoring [1]: Quizartinib prolongs the QT interval in a dose- and concentration-dependent manner. Cases of torsades de pointes and cardiac arrest have been reported.

    • Contraindications: Do not administer to patients with severe hypokalemia, severe hypomagnesemia, long QT syndrome, or a history of ventricular arrhythmias or torsades de pointes.
    • ECG Monitoring: Perform ECGs at baseline, then once weekly during induction and consolidation. During maintenance, monitor weekly for at least the first month after any dose initiation or escalation.
    • Dosing Rules: Do not initiate or escalate quizartinib if QTcF > 450 ms.
    • Electrolyte Management: Monitor and correct serum potassium and magnesium levels prior to and during treatment.
    • REMS Program: Quizartinib is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program [1].
  • Other Adverse Events [4] [1] [3]: The most common grade ≥3 adverse events observed with the combination include:

    • Febrile neutropenia
    • Neutropenia
    • Thrombocytopenia
    • Anemia
    • Hypokalemia
    • Pneumonia Serious adverse reactions also include sepsis and fungal infections. Permanent discontinuation due to adverse reactions occurred in 20% of patients in the clinical trial [1].

Mechanistic Rationale & Experimental Evidence

The rationale for this combination stems from the distinct but complementary mechanisms of action of the individual agents and their effects on the cell cycle.

G FLT3_ITD FLT3-ITD Mutation ConstitutiveSignaling Constitutive FLT3 Signaling Activation FLT3_ITD->ConstitutiveSignaling Proliferation Uncontrolled Cell Proliferation & Survival ConstitutiveSignaling->Proliferation Quizartinib Quizartinib Inhibition Inhibits FLT3 Receptor Blocks Survival Signals Quizartinib->Inhibition Inhibition->Proliferation Apoptosis Induces Apoptosis (Cytotoxic) Inhibition->Apoptosis SynergisticKill Synergistic Leukemic Cell Kill Apoptosis->SynergisticKill Chemotherapy Cytarabine + Anthracycline CellCycle Cell Cycle Arrest & DNA Damage Chemotherapy->CellCycle CellCycle->SynergisticKill

  • Mechanism of Quizartinib: Quizartinib is a highly potent and selective, second-generation Type II FLT3 inhibitor. It targets the inactive conformation of the FLT3 receptor, effectively inhibiting FLT3-ITD-driven constitutive signaling. This blockade suppresses key downstream pathways like STAT5, PI3K/AKT, and MAPK/ERK, leading to reduced leukemic cell proliferation and induction of apoptosis [5] [2].
  • Mechanism of Chemotherapy:
    • Cytarabine: A nucleoside analog that is S-phase specific. It incorporates into DNA during replication, leading to chain termination and inhibition of DNA synthesis, ultimately causing cell death [6].
    • Anthracyclines (e.g., Daunorubicin): Intercalate into DNA, disrupt topoisomerase II function, and generate free radicals, causing DNA damage and apoptosis across multiple cell cycle phases [4].
  • Synergistic Rationale: The combination is synergistic because it simultaneously targets multiple vulnerabilities. While cytarabine and anthracyclines cause widespread DNA damage and cell death, quizartinib specifically targets the FLT3-ITD oncogenic driver. Preclinical models suggest that simultaneous or closely sequenced administration is optimal, as FLT3 inhibitors can cause G1 cell cycle arrest, which might otherwise protect cells from the S-phase specific effects of cytarabine [6].

Conclusion

The quizartinib-based regimen provides a new, effective treatment paradigm for patients with newly diagnosed FLT3-ITD-positive AML. Adherence to the detailed dosing schedule across all treatment phases and strict compliance with the safety monitoring protocols, particularly for QTc prolongation, are essential for maximizing clinical efficacy and ensuring patient safety in both research and clinical practice.

References

Quizartinib REMS program requirements certification

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Implementation Protocols

For research and development professionals, detailed experimental and clinical monitoring protocols are critical for understanding the practical implementation of the REMS requirements.

1. ECG Monitoring & Dose Management Protocol

  • Objective: To systematically monitor the QT interval and manage dosing to mitigate the risk of life-threatening arrhythmias.
  • Methodology:
    • Tool: Use Electrocardiogram (ECG) to measure the QT interval corrected by Fridericia's formula (QTcF) [1] [2].
    • Baseline Assessment: Perform an ECG and correct hypokalemia/hypomagnesemia prior to initiation. Do not initiate if QTcF >450 ms [1] [3].
    • Ongoing Monitoring:
      • Induction/Consolidation: Perform ECG once weekly [1].
      • Maintenance: Perform ECG prior to initiation, once weekly for at least the first month after dose initiation or escalation, and periodically thereafter [3].
  • Dose Intervention Criteria:
    • Do not escalate dose if QTcF >450 ms [1].
    • Interrupt dose if QTcF >480 ms until QTcF returns to <450 ms, then resume at a reduced dose [2].
    • Permanently discontinue for QTcF >500 ms [2].

2. Pharmacy Dispensing & Verification Protocol

  • Objective: To ensure that Quizartinib is dispensed only to patients under the care of a certified prescriber and with confirmed monitoring plans.
  • Methodology:
    • REMS Verification: Before dispensing any shipment, the certified pharmacy must verify that the prescriber is enrolled and certified in the VANFLYTA REMS Program [4] [2].
    • Documentation: Maintain policies and procedures demonstrating adherence to all REMS requirements [4].

Application Notes for Drug Development

The following workflow outlines the certification and treatment initiation process for the Quizartinib REMS program, integrating the roles of different stakeholders.

cluster_rems REMS Program Enrollment & Certification cluster_patient Patient-Specific Activities Start Start: FLT3-ITD+ AML Diagnosis PrescriberEnroll Prescriber: Enroll & Complete REMS Training Start->PrescriberEnroll PharmacyEnroll Pharmacy: Enroll & Establish REMS Procedures Start->PharmacyEnroll REMSCertified Stakeholders Certified PrescriberEnroll->REMSCertified PharmacyEnroll->REMSCertified PatientCounsel Counsel Patient & Provide Medication Guide REMSCertified->PatientCounsel ECG_Baseline Perform Baseline ECG & Correct Electrolytes PatientCounsel->ECG_Baseline VerifyInitiation Verify QTcF ≤ 450 ms ECG_Baseline->VerifyInitiation VerifyInitiation:s->ECG_Baseline No DispenseDrug Certified Pharmacy Dispenses VANFLYTA VerifyInitiation->DispenseDrug Yes OngoingMonitor Ongoing ECG & Electrolyte Monitoring per Protocol DispenseDrug->OngoingMonitor

Key Considerations for Protocol Design:

  • Electrolyte Management: The protocol for correcting hypokalemia and hypomagnesemia must be stringent, as these conditions exacerbate QT prolongation risk [1]. Monitoring frequency should increase in patients with vomiting or diarrhea [3].
  • Drug Interaction Management: Concomitant use with strong CYP3A inhibitors requires a dose reduction of Quizartinib to avoid increased exposure and a higher risk of QT prolongation [3] [4]. The workflow below details the management of drug interactions and adverse events.

cluster_events Management of Treatment Events cluster_paths Management of Treatment Events Start During Treatment Event Identify Treatment Event Start->Event StrongInhibitor Initiation of a Strong CYP3A Inhibitor Event->StrongInhibitor Drug Interaction AdverseReaction Occurrence of an Adverse Reaction (AR) Event->AdverseReaction Toxicity QTcProlongation QTcF Prolongation >480 ms Event->QTcProlongation ECG Finding DoseReduce Reduce VANFLYTA Dose (Refer to Dosing Table) StrongInhibitor->DoseReduce AR_Manage Manage per AR Guidelines (Interrupt, Reduce, or Discontinue) AdverseReaction->AR_Manage QTc_Manage Interrupt Dose until QTcF <450 ms Resume at Reduced Dose QTcProlongation->QTc_Manage QTc_Severe QTcF >500 ms QTcProlongation->QTc_Severe QTc_Discontinue Permanently Discontinue QTc_Severe->QTc_Discontinue

Recommended Dose Adjustments for Quizartinib

Scenario Current Dose Action/Adjusted Dose
Concomitant Strong CYP3A Inhibitor [3] 53 mg/day Reduce to 26.5 mg/day
35.4 mg/day Reduce to 17.7 mg/day
26.5 mg/day Reduce to 17.7 mg/day
17.7 mg/day Interrupt VANFLYTA for duration of inhibitor use
QTcF >480 ms [2] Any Interrupt until QTcF <450 ms, then resume at reduced dose
QTcF >500 ms [2] Any Permanently discontinue

Key Insights for Professionals

  • Unique Cardiac Safety Mechanism: Quizartinib's QT prolongation mechanism involves inhibition of the slow delayed rectifier potassium current (IKs), unlike most other QT-prolonging drugs that inhibit the rapid delayed rectifier (IKr). This dual-risk pathophysiology necessitates exceptionally vigilant monitoring [1].
  • Operational Integration: The REMS program is integrated within a limited distribution network. For clinical trials or development programs, early engagement with the manufacturer on distributor and pharmacy certification is crucial for seamless implementation [5] [4].

References

Quizartinib ECG monitoring QTcF interval protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical ECG Monitoring Protocol for Quizartinib

The monitoring strategy for quizartinib is phase-dependent, with the most intensive monitoring required during dose initiation and escalation periods [1] [2].

Table 1: Scheduled ECG and Electrolyte Monitoring Protocol [1] [2] [3]

Treatment Phase ECG Monitoring Frequency Key Monitoring Objectives & Actions

| Pretreatment | Baseline ECG required. | • Do not initiate if QTcF >450 ms. • Correct hypokalemia and hypomagnesemia before starting. | | Induction & Consolidation | Perform ECG once weekly during VANFLYTA treatment. | • Monitor for hypokalemia/hypomagnesemia; correct to maintain normal range. • More frequent monitoring if diarrhea, vomiting, or other risk factors present. | | Maintenance (First Month) | Perform ECG once weekly for at least the first month following dose initiation or escalation. | • Do not escalate dose from 26.5 mg to 53 mg if QTcF >450 ms. | | Maintenance (After First Month) | Perform ECGs periodically as clinically indicated. | • Continue electrolyte monitoring. |

Dose Modification for QTcF Prolongation

Adverse reactions in QTcF prolongation require specific dose modifications or interruptions. The following table outlines the protocol based on the grading of the event.

Table 2: Recommended Quizartinib Dosage Modifications for QTcF Prolongation [1] [2]

Adverse Reaction Recommended Action Dose Modification (If applicable)
QTcF >450 ms to 480 ms Continue current dose. N/A

| QTcF >480 ms to 500 ms | Reduce dosage without interruption. | 53 mg → 35.4 mg 35.4 mg → 26.5 mg 26.5 mg → Interrupt | | QTcF >500 ms | Interrupt quizartinib treatment. Resume at a reduced dose when QTcF returns to <450 ms. | 53 mg → 35.4 mg 35.4 mg → 26.5 mg 26.5 mg → Interrupt | | Recurrent QTcF >500 ms | Permanently discontinue quizartinib. | N/A | | Torsades de pointes or life-threatening arrhythmia | Permanently discontinue quizartinib. | N/A |

Experimental & Mechanistic Insights for Research

For research and development professionals, understanding the underlying concentration-QTcF relationship is key. A 2024 population pharmacokinetic-pharmacodynamic (PK-PD) analysis of data from the Phase 3 QuANTUM-First trial characterized this relationship using a non-linear mixed-effects model [4].

  • Mechanism of Action: Quizartinib prolongs the QT interval through inhibition of the slow delayed rectifier potassium current (IKs), which is distinct from the rapid component (IKr) inhibited by most other QT-prolonging drugs [4]. The level of QTc prolongation that predicts clinical risk in this context is not fully defined [1].
  • Exposure-Response Relationship: The analysis established a sigmoidal maximum effect (Emax) model for the concentration-QTcF relationship. The relationship was best described by quizartinib plasma concentrations alone, as including its active metabolite (AC886) did not improve the model [4].
  • Quantitative Predictions: Model-based simulations predicted that at the maximum concentration at steady-state (Cmax,ss), the median change from baseline in QTcF (ΔQTcF) was 18.4 ms (90% CI: 16.3–20.5) for a 30 mg dose and 24.1 ms (90% CI: 21.4–26.6) for a 60 mg dose [4]. These data support the clinical dose-adjustment strategies.
  • Significant Covariates: Age and hypokalemia were identified as statistically significant covariates on the baseline QTcF interval, meaning these factors can influence a patient's starting point and should be considered in risk assessments [4].

The following workflow diagrams the clinical and experimental decision-making process for managing quizartinib-associated QTcF prolongation.

G cluster_monitoring Initiate Treatment & Continuous Monitoring Start Patient Eligible for Quizartinib Treatment Baseline Baseline Assessment: ECG & Electrolytes Start->Baseline RiskCheck Check for Contraindications: Severe Hypokalemia/Hypomagnesemia Long QT Syndrome History of Ventricular Arrhythmia Baseline->RiskCheck Experimental Experimental Insight: Concentration-QTcF relationship follows a sigmoidal Emax model. Age and hypokalemia are significant covariates. Baseline->Experimental Monitor Phase-Dependent ECG Monitoring (Refer to Table 1) RiskCheck->Monitor No Contraindications QTcF ≤ 450 ms Assess Assess QTcF Interval and Electrolytes Monitor->Assess Decision QTcF > 480 ms? Assess->Decision Continue Continue Current Dose Decision->Continue No Modify Implement Dose Modification (Refer to Table 2) Decision->Modify Yes Continue->Assess Modify->Assess

Key Considerations for Protocol Implementation

  • VANFLYTA REMS Program: Quizartinib is only available through a restricted distribution program due to the serious risk of QT prolongation. Prescribers and pharmacies must be certified, and patients must be counseled and provided with a patient wallet card [2] [3].
  • Drug-Drug Interactions: Concomitant use with strong CYP3A4 inhibitors significantly increases quizartinib exposure and the risk of QTc prolongation. The protocol mandates a dose reduction when these agents are used concomitantly. Conversely, concomitant use of strong or moderate CYP3A4 inducers should be avoided [1] [3] [5].
  • Patient Management: If a patient misses a dose, it should be taken as soon as possible on the same day, but two doses should never be taken on the same day. If vomiting occurs, no replacement dose should be administered [1] [2].

References

Quizartinib administration fasting vs fed state

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters from a pivotal food-effect study, demonstrating that a high-fat meal does not meaningfully alter quizartinib exposure [1] [2].

Pharmacokinetic Parameter Geometric Least Squares Mean Ratio (Fed/Fasted) 90% Confidence Interval
Cmax (Maximum observed concentration) 91.58% 82.15% to 102.08%
AUClast (Area under the curve from time 0 to last quantifiable concentration) 105.39% 90.79% to 122.35%
AUCinf (Area under the curve from time 0 to infinity) 108.39% 91.54% to 128.34%

Key Findings: The 90% confidence intervals for Cmax and AUClast fell entirely within the standard 80%-125% bioequivalence range [1]. The upper limit for AUCinf was slightly outside at 128.34%, which is not considered clinically significant. The only notable effect of food was a delay in the time to maximum concentration (Tmax) by 2 hours [1]. All adverse events reported in the study were mild or moderate [1].

Experimental Protocol for Food-Effect Assessment

This section outlines the core methodology from the clinical study that generated the above data, serving as a reference for researchers [1].

1. Study Design

  • Type: Pivotal, open-label, randomized, parallel-group study.
  • Objective: To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of a single oral dose of quizartinib.
  • Compliance: Conducted in accordance with US FDA guidance on food-effect bioequivalence studies [1].

2. Subject Population

  • Participants: Healthy male and female adults (aged 18-55).
  • Key Health Criteria: Body mass index (BMI) of 18-32 kg/m² and normal renal, hepatic, and cardiac function. Subjects with a QTcF >450 ms were excluded [1].

3. Dosing and Randomization

  • Treatment Groups: Subjects were randomized 1:1 into two groups (n=34 fasted; n=30 fed) [1].
  • Quizartinib Dose: A single 30 mg tablet (the highest strength to be marketed) was administered [1].
  • Fasted Group: Received quizartinib after an overnight fast of at least 10 hours and continued to fast for 4 hours post-dose.
  • Fed Group: Consumed a standard FDA high-fat, high-calorie meal within 30 minutes. Quizartinib was administered 30 minutes after the start of the meal [1].

4. Bioanalytical Methods

  • Sample Collection: Serial blood samples were collected up to 504 hours (21 days) post-dose to fully characterize the pharmacokinetic profile, given quizartinib's long half-life [1].
  • Analytic Technique: Plasma concentrations of quizartinib and its active metabolite, AC886, were measured using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method [1].
  • Assay Performance: The analytical range was 0.50 to 500 ng/mL for both analytes, with demonstrated precision and accuracy [1].

Application Notes for Drug Development

  • Dosing Recommendation: The study concluded that quizartinib can be administered without regard to food [1] [2]. This simplifies dosing instructions for patients and improves adherence.
  • Mechanistic Insight: The lack of a significant food effect suggests that the tablet formulation of quizartinib reliably delivers the drug irrespective of gastric conditions, which is a valuable characteristic for an oral oncolytic [1].
  • Context with Acid-Reducing Agents: A separate drug-drug interaction study found that the proton pump inhibitor lansoprazole also had a minimal effect on quizartinib pharmacokinetics, indicating that quizartinib can be co-administered with acid-reducing agents, a common supportive care medication in AML patients [3].

Experimental Workflow and Decision Pathway

The following diagrams illustrate the key experimental workflow and the logical pathway for determining quizartinib administration based on the study data.

cluster_study_design Study Design Phase cluster_analytical_phase Analytical & Assessment Phase Subject Screening & Randomization Subject Screening & Randomization Overnight Fast (≥10 hrs) Overnight Fast (≥10 hrs) Subject Screening & Randomization->Overnight Fast (≥10 hrs) Fed Group (n=30) Fed Group (n=30) Overnight Fast (≥10 hrs)->Fed Group (n=30) Fasted Group (n=34) Fasted Group (n=34) Overnight Fast (≥10 hrs)->Fasted Group (n=34) Consume High-Fat Meal Consume High-Fat Meal Fed Group (n=30)->Consume High-Fat Meal Dose: 30 mg Quizartinib Dose: 30 mg Quizartinib Fasted Group (n=34)->Dose: 30 mg Quizartinib Dose: 30 mg Quizartinib (30 min post-meal) Dose: 30 mg Quizartinib (30 min post-meal) Consume High-Fat Meal->Dose: 30 mg Quizartinib (30 min post-meal) Serial Blood Collection (504 hrs) Serial Blood Collection (504 hrs) Dose: 30 mg Quizartinib (30 min post-meal)->Serial Blood Collection (504 hrs) Dose: 30 mg Quizartinib->Serial Blood Collection (504 hrs) LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Serial Blood Collection (504 hrs)->LC-MS/MS Bioanalysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Bioanalysis->PK Parameter Calculation Statistical Analysis (90% CI) Statistical Analysis (90% CI) PK Parameter Calculation->Statistical Analysis (90% CI)

Figure 1: Experimental workflow for assessing the food effect on quizartinib pharmacokinetics, detailing subject handling, dosing, and bioanalysis.

Quizartinib Administered Quizartinib Administered Food Intake Consideration? Food Intake Consideration? Quizartinib Administered->Food Intake Consideration? Fasted State Fasted State Food Intake Consideration?->Fasted State  Pathway Fed State Fed State Food Intake Consideration?->Fed State  Pathway PK Outcome: Reference Exposure PK Outcome: Reference Exposure Fasted State->PK Outcome: Reference Exposure PK Outcome: Exposure Unchanged PK Outcome: Exposure Unchanged Fed State->PK Outcome: Exposure Unchanged Conclusion: Clinically equivalent Conclusion: Clinically equivalent PK Outcome: Reference Exposure->Conclusion: Clinically equivalent PK Outcome: Exposure Unchanged->Conclusion: Clinically equivalent  Cmax & AUC within  bioequivalence limits Final Recommendation: Administer without regard to food Final Recommendation: Administer without regard to food Conclusion: Clinically equivalent->Final Recommendation: Administer without regard to food

Figure 2: Decision pathway derived from study data, concluding that quizartinib can be taken with or without food.

References

Quizartinib in Newly Diagnosed FLT3-ITD–Positive AML: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Regulatory Status

Quizartinib (Vanflyta) is a potent, second-generation, highly selective type II inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. It is specifically designed to target AML with internal tandem duplication (ITD) mutations in the FLT3 gene, which are present in approximately 25-30% of newly diagnosed AML cases and are associated with a high disease burden and unfavorable prognosis [1] [2].

The U.S. Food and Drug Administration (FDA) approved quizartinib on July 20, 2023, for use in combination with standard cytarabine and anthracycline induction and cytarabine consolidation chemotherapy, and as maintenance monotherapy following consolidation, for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD–positive [3]. This approval was based on the pivotal Phase 3 QuANTUM-First trial. The LeukoStrat CDx FLT3 Mutation Assay was concurrently approved as a companion diagnostic [3] [4].

Clinical Protocol and Treatment Schedule

The recommended dosing regimen for quizartinib is intricately scheduled across the three phases of AML therapy, as outlined in the table below [3] [5].

Table 1: Recommended Quizartinib Dosing Protocol in Newly Diagnosed FLT3-ITD–Positive AML

Treatment Phase Concomitant Chemotherapy Quizartinib Dosing Cycle Details
Induction "7+3" Cytarabine (Days 1-7) + Daunorubicin or Idarubicin (Days 1-3) 35.4 mg orally once daily, on Days 8-21 One or two induction cycles. For a second "5+2" induction cycle, administer on Days 6-19.
Consolidation High-Dose Cytarabine (Days 1, 3, 5) 35.4 mg orally once daily, on Days 6-19 Up to 4 cycles.
Maintenance None (Monotherapy) 26.5 mg orally once daily on Days 1-14, then 53 mg once daily on Days 15-28. Up to thirty-six 28-day cycles.

Administration Notes:

  • Quizartinib can be taken with or without food at approximately the same time each day [5].
  • Tablets should be swallowed whole and not cut, crushed, or chewed [5].
  • If a dose is missed, it should be taken as soon as possible on the same day. Two doses should not be taken on the same day to make up for a missed dose [5].
  • For patients proceeding to hematopoietic stem cell transplantation (HSCT), quizartinib should be stopped 7 days before the start of the conditioning regimen [5]. It is not indicated for use as maintenance monotherapy after allogeneic HSCT, as an improvement in overall survival in this setting has not been demonstrated [3] [5].

Efficacy Data from the QuANTUM-First Trial

The approval of quizartinib was supported by the QuANTUM-First trial, a randomized, double-blind, placebo-controlled, global Phase 3 study (NCT02668653) [3] [6].

Table 2: Key Efficacy Outcomes from the QuANTUM-First Trial

Efficacy Endpoint Quizartinib + Chemo (N=268) Placebo + Chemo (N=271) Hazard Ratio (HR) / Notes
Overall Survival (OS) 31.9 months 15.1 months HR 0.78 (95% CI: 0.62, 0.98); p=0.0324 [1] [6]
Complete Remission (CR) Rate 55% 55% Not significantly different [3]
Median Duration of CR 38.6 months 12.4 months Demonstrates prolonged response [3]
Composite CR (CRc) Rate 71.6% 64.9% Includes CR + CR with incomplete hematologic recovery (CRi) [6]
Relapse-Free Survival (RFS) 39.3 months 13.6 months HR 0.61 (95% CI: 0.44, 0.85); exploratory endpoint [6]
Biomarker and Subgroup Analyses

Exploratory analyses from QuANTUM-First have revealed that the efficacy of quizartinib is particularly pronounced in specific molecular subgroups. Patients with co-mutations in NPM1 and epigenetic regulators like DNMT3A or TET2 derived exceptional benefit [7]. For instance:

  • In patients with FLT3-ITD and NPM1 mutations, the median OS was not reached (NR) with quizartinib vs. 15.1 months with placebo (HR 0.64) [7].
  • Patients with the "triple mutation" of FLT3-ITD, NPM1, and DNMT3A showed a median OS of NR with quizartinib vs. 9.6 months with placebo (HR 0.47) [7].

Safety Profile and Risk Management

The safety profile of quizartinib is managed with specific monitoring and dose modification guidelines.

Table 3: Common Adverse Events and Management in the QuANTUM-First Trial

Adverse Event Quizartinib + Chemo (%) Placebo + Chemo (%) Management Recommendations
Febrile Neutropenia 44 42 Standard supportive care, growth factors, antibiotics.
Diarrhea 42 39 Antidiarrheal medications, fluid and electrolyte management.
Mucositis 38 33 Oral hygiene, analgesics, mucosal protectants.
Nausea 34 31 Antiemetic prophylaxis and treatment.
Sepsis 30 26 Prompt evaluation and antibiotic therapy.
QTc Prolongation ~2.3% had QTcF >500 ms -- See Boxed Warning and monitoring protocol below.
Boxed Warning and Risk Evaluation and Mitigation Strategy (REMS)

Quizartinib carries a Boxed Warning for QT prolongation, torsades de pointes, and cardiac arrest [3] [5]. Its prescription is restricted through the Vanflyta REMS program [3] [1].

Electrocardiogram (ECG) and Electrolyte Monitoring Protocol [5] [1]:

  • Contraindications: Do not initiate in patients with QTcF >450 ms, severe hypokalemia, severe hypomagnesemia, long QT syndrome, or history of ventricular arrhythmias/torsades de pointes.
  • Baseline: Assess ECG and electrolytes; correct deficiencies prior to initiation.
  • During Induction/Consolidation: Perform ECGs once weekly.
  • During Maintenance: Perform ECGs prior to initiation, once weekly for at least the first month after dose initiation/escalation, and periodically thereafter.
  • Dose Modifications: Interrupt and reduce dose for QTcF >480 ms; permanently discontinue for QTcF >500 ms.
Recommended Dose Modifications for Adverse Events
  • For QTcF prolongation: Interrupt dose until QTcF returns to ≤450 ms, then restart at a reduced dose (26.5 mg once daily). Permanently discontinue if QTcF >500 ms occurs [5].
  • For other Grade 3+ non-hematologic events: Interrupt quizartinib until the event resolves to Grade ≤1, then restart at a reduced dose (26.5 mg once daily). May re-escalate to 35.4 mg or 53 mg if the event does not recur [5].

Mechanism of Action and Signaling Pathways

Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3 receptor, stabilizing it and preventing activation [2]. The FLT3-ITD mutation causes constitutive ligand-independent activation of the receptor, leading to uncontrolled signaling through key downstream pathways such as RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and STAT5 [8] [2]. By inhibiting FLT3-ITD, quizartinib blocks these proliferative and anti-apoptotic signals, leading to the death of leukemic blasts.

G FLT3_WT FLT3 Receptor (Wild-Type) Dimerization Constitutive Dimerization & Autophosphorylation FLT3_WT->Dimerization FLT3_ITD FLT3-ITD Mutant Receptor FLT3_ITD->Dimerization Downstream Downstream Pathway Activation Dimerization->Downstream CellProlif ↑ Leukemic Cell Proliferation ↓ Apoptosis ↑ Disease Burden Downstream->CellProlif Quizartinib Quizartinib (Type II Inhibitor) Inhibition Inhibition of Autophosphorylation & Signaling Quizartinib->Inhibition Inhibition->Dimerization Blocks

Diagram 1: Mechanism of FLT3-ITD and quizartinib inhibition. The FLT3-ITD mutation leads to constitutive activation of downstream proliferative pathways. Quizartinib, as a type II inhibitor, binds to the inactive kinase, preventing this signaling.

Experimental Protocols for Functional Drug Screening

For research purposes, functional drug sensitivity profiling can be used to assess the response of primary patient samples to quizartinib and other agents. The following protocol, adapted from recent literature, outlines an image-based high-content screening approach [9].

Protocol: Image-Based Drug Sensitivity Profiling in Primary AML Cells

Objective: To quantify the on-target cytotoxicity of quizartinib against primary leukemic blasts in a co-culture with non-malignant bone marrow mononuclear cells.

Materials:

  • Primary mononuclear cells from AML patient blood or bone marrow.
  • Custom drug library including quizartinib and other FLT3 inhibitors.
  • Cell culture plates (e.g., 384-well).
  • Cell staining markers (e.g., CD45, lineage-specific markers).
  • High-content imaging system.
  • Image analysis software (e.g., with Mask R-CNN model for cell segmentation).

Workflow:

G Step1 1. Patient Sample Prep (Primary Mononuclear Cells) Step2 2. Drug Treatment (115-compound library) Incubation for 48-72h Step1->Step2 Step3 3. Immunofluorescence Staining (Blast-specific markers, viability dye) Step2->Step3 Step4 4. High-Content Imaging (Automated microscopy) Step3->Step4 Step5 5. Deep Learning Analysis (Mask R-CNN segmentation, Adversarial autoencoders) Step4->Step5 Step6 6. Blast-Specific Viability Calculation (Dose-response curves, IC50 determination) Step5->Step6

Diagram 2: Experimental workflow for image-based drug sensitivity profiling of primary AML samples.

Procedure:

  • Sample Preparation: Isolate mononuclear cells from fresh or viably frozen patient samples. Determine the immunophenotype of leukemic blasts via flow cytometry for later image analysis [9].
  • Drug Treatment: Plate cells in 384-well plates pre-dispensed with a compound library. Include quizartinib at a range of concentrations (e.g., 1 nM to 10 µM), positive controls (e.g., other cytotoxics), and negative controls (DMSO). Incubate for 48-72 hours [9].
  • Staining and Fixation: Stain cells with a viability dye and antibodies against blast-specific surface markers (e.g., a combination of CD45, CD33, CD34, etc., as defined by the patient's immunophenotype). Fix cells and acquire images on a high-content imager [9].
  • Image Analysis: Use a pre-trained deep learning model (e.g., Mask R-CNN) for cell segmentation. Classify cells into "viable blasts," "non-viable blasts," and "non-blast" populations based on marker expression and morphology [9].
  • Data Analysis: Calculate the blast-specific viability for each drug well normalized to the DMSO control wells. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) for quizartinib for each patient sample.

Integration with Multi-Omics: For a systems-level understanding, integrate drug sensitivity scores with molecular data from the same samples, such as whole-exome sequencing, RNA sequencing, and ATAC-seq, to identify genomic and epigenomic correlates of response and resistance [9].

Conclusion

Quizartinib represents a significant advancement in the first-line treatment of FLT3-ITD–positive AML, establishing a new standard of care when combined with intensive chemotherapy. Its efficacy is particularly marked in patients with co-mutations in NPM1 and epigenetic regulator genes. The application of its clinical protocol requires strict adherence to cardiac monitoring guidelines due to the risk of QTc prolongation. For the research and development community, the continued exploration of quizartinib in combination with other novel agents (e.g., venetoclax) and in defined molecular contexts, supported by functional precision medicine approaches, will be key to unlocking its full therapeutic potential and overcoming resistance.

References

Application Note & Protocol: Quizartinib with Allo-HSCT in FLT3-ITD+ AML

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed framework for the use of quizartinib in combination with standard chemotherapy and allo-HSCT, based on the phase 3 QuANTUM-First trial (NCT02668653) and subsequent post-hoc analyses [1] [2]. The intended audience is researchers and clinical scientists involved in the development and implementation of AML treatment strategies.

Scientific Rationale and Clinical Evidence

FLT3-ITD mutations occur in approximately 25% of newly diagnosed AML cases and are associated with a high disease burden, increased relapse rate, and inferior overall survival (OS) [1] [3] [4]. The constitutive activation of the FLT3 receptor drives leukemogenesis through the MAPK/ERK, PI3K/AKT, and STAT5 pathways, promoting cell proliferation and survival [3] [4].

Quizartinib is a highly potent and selective, second-generation, type II FLT3 inhibitor. Its primary mechanism of action is binding to the ATP-binding site of the FLT3 receptor, effectively inhibiting its kinase activity and inducing apoptosis in leukemic cells [3] [4].

The QuANTUM-First trial established the efficacy of adding quizartinib to standard care, demonstrating a significant improvement in median overall survival from 15.1 months to 31.9 months [5]. A key post-hoc analysis evaluated the impact of allo-HSCT timing within this regimen, revealing that both quizartinib treatment and transplantation in first complete remission (CR1) or composite complete remission (CRc1) are independent predictive factors for longer OS [1] [6] [2]. The quantitative survival benefits are summarized in the table below.

Table 1: Impact of Quizartinib and Allo-HSCT on Overall Survival (OS) in QuANTUM-First

Patient Population & Intervention Hazard Ratio (HR) for OS 95% Confidence Interval P-value
In CR1: Quizartinib treatment [1] 0.553 0.383 - 0.798 0.0015
In CR1: Allo-HSCT [1] 0.527 0.349 - 0.796 0.0023
In CRc1: Quizartinib treatment [1] 0.645 0.470 - 0.886 0.0068
In CRc1: Allo-HSCT [1] 0.557 0.391 - 0.793 0.0012

The following workflow outlines the standard treatment protocol and key decision points:

G Start Newly Diagnosed FLT3-ITD+ AML Induction Induction Chemotherapy: '7+3' (Cytarabine + Anthracycline) + Quizartinib (Days 8-21) Start->Induction RemissionCheck Achieved CR/CRc? Induction->RemissionCheck Consolidation Consolidation Chemotherapy: High-Dose Cytarabine + Quizartinib (Days 6-19) RemissionCheck->Consolidation Yes HCTDecision Proceed to Allo-HSCT in CR1/CRc1? Consolidation->HCTDecision Transplant Allo-HSCT (Stop quizartinib 7 days pre-conditioning) HCTDecision->Transplant Yes NoHCTMaintenance Maintenance Therapy: Quizartinib monotherapy for up to 36 cycles HCTDecision->NoHCTMaintenance No Maintenance Maintenance Therapy: Quizartinib monotherapy for up to 36 cycles Transplant->Maintenance Post-engraftment End End of Protocol Maintenance->End NoHCTMaintenance->End

Detailed Experimental & Clinical Protocols
2.1. Patient Selection and Pretreatment Screening
  • Inclusion Criteria: Adult patients (≥18 years) with newly diagnosed, FLT3-ITD-positive AML, confirmed by an FDA-approved test, who are candidates for intensive chemotherapy [1] [5].
  • Key Exclusion Criteria: Severe hypokalemia, severe hypomagnesemia, long QT syndrome, or history of ventricular arrhythmias/torsades de pointes [7] [5].
  • Baseline Assessments:
    • FLT3 Mutation Testing: Use a validated assay (e.g., PCR-based) to confirm FLT3-ITD status [1] [5].
    • Cardiac Monitoring: 12-lead ECG to confirm QTcF ≤ 450 ms [7] [5].
    • Serum Electrolytes: Measure potassium and magnesium; correct deficiencies prior to initiation [7] [5].
    • Pregnancy Test: Verify pregnancy status in females of reproductive potential [5].
2.2. Dosing and Treatment Schedule

The treatment course is divided into three phases: induction, consolidation, and maintenance. Dosing is based on the quizartinib dihydrochloride salt, expressed in terms of quizartinib [5].

Table 2: Detailed Quizartinib Dosing Protocol

Treatment Phase Concomitant Chemotherapy Quizartinib Dosing & Timing Notes
Induction Cytarabine (7 days) + Anthracycline (3 days) ['7+3'] 35.4 mg orally, once daily, on Days 8-21 of each cycle [5]. A second induction cycle (using '7+3' or '5+2') is permitted. For '5+2', administer quizartinib on Days 6-19 [5].
Consolidation High-Dose Cytarabine (on Days 1, 3, 5) 35.4 mg orally, once daily, on Days 6-19 of each cycle [5]. Up to 4 cycles can be administered.

| Maintenance | Monotherapy (initiated after blood count recovery) | Cycle 1-2: 26.5 mg orally, once daily, on Days 1-14. Subsequent Cycles: Escalate to 53 mg once daily from Day 15 onward [5]. | Continue for up to 36 cycles (28 days/cycle). Do not initiate or escalate if QTcF > 450 ms [7]. |

2.3. Allo-HSCT Integration Protocol
  • Optimal Timing: Allo-HSCT should be performed as a protocol-specified procedure during the first complete remission (CR1) or composite complete remission (CRc1), following induction/consolidation and before maintenance [1] [2].
  • Pre-HSCT Quizartinib Cessation: Permanently discontinue quizartinib at least 7 days before starting the conditioning regimen for allo-HSCT [5].
  • Post-HSCT Considerations:
    • According to the US prescribing information, quizartinib is not indicated as maintenance monotherapy after allo-HSCT, as an overall survival benefit in this setting has not been demonstrated [7] [5].
    • Patients in the QuANTUM-First trial who resumed quizartinib post-engraftment did so per initial randomization, but this remains an area of ongoing research [1] [3].
Safety and Monitoring Protocols

Quizartinib carries a Boxed Warning for QT prolongation, torsades de pointes, and cardiac arrest, necessitating a strict Risk Evaluation and Mitigation Strategy (REMS) program [7] [5].

Table 3: Key Safety Monitoring and Dose Modification Guidelines

Parameter Monitoring Frequency Actionable Threshold & Dose Modification

| QTc Interval | Induction/Consolidation: Weekly. Maintenance: Weekly for the first month after initiation/escalation, then periodically [7] [5]. | >500 ms: Interrupt dose. Resume at a reduced dose when QTcF returns to <450 ms. Recurrent >500 ms: Permanent discontinuation. Torsades de pointes: Permanent discontinuation [5]. | | Serum Electrolytes (K+, Mg++) | Periodically during therapy; correct deficiencies [5]. | Grade 3/4: Interrupt quizartinib until corrected to ≤ Grade 2 [5]. | | Hematologic Toxicity | Monitor blood counts. | Grade 4 neutropenia/thrombocytopenia after achieving remission: Reduce quizartinib dose [5]. | | Other Non-Hematologic Toxicity | As clinically indicated. | Grade 3/4: Interrupt until improves to ≤ Grade 1, then resume at same or reduced dose. Discontinue if persists >28 days [5]. |

Table 4: Common Adverse Reactions (≥10% with ≥2% difference vs placebo) [7]

Adverse Reaction Incidence with Quizartinib + Chemo
Febrile neutropenia 65%
Hypokalemia 60%
Diarrhea/Colitis 53%
Mucositits 48%
Pneumonia 45%
Hypophosphatemia 41%
Arrhythmia 27%
Hypertransaminasemia 16%
Sepsis 15%
Eye disorders 15%

The following diagram illustrates the core cardiac safety monitoring protocol:

G Start Baseline: ECG, K+, Mg++ CheckInitiation QTcF > 450 ms? Start->CheckInitiation DoNotInitiate Do Not Initiate/Escalate CheckInitiation->DoNotInitiate Yes Proceed Initiate/Escalate Dose CheckInitiation->Proceed No OngoingMonitor Ongoing ECG & Electrolyte Monitoring per Protocol Proceed->OngoingMonitor EventCheck QTcF > 500 ms? OngoingMonitor->EventCheck EventCheck->OngoingMonitor No Interrupt INTERRUPT QUIZARTINIB Correct Electrolytes EventCheck->Interrupt Yes ResumeReduced QTcF < 450 ms? Resume at Reduced Dose Interrupt->ResumeReduced ResumeReduced->OngoingMonitor Yes PermanentDC Permanently Discontinue ResumeReduced->PermanentDC No (Recurrent)

Discussion and Future Research Directions

This protocol establishes a new standard of care for fit patients with newly diagnosed FLT3-ITD-positive AML. The data confirm that the combination of quizartinib and timely allo-HSCT provides synergistic benefits, significantly reducing the risk of relapse and death [1] [6] [2].

Areas for further investigation include:

  • Post-Transplant Maintenance: Defining the role of quizartinib after allo-HSCT requires dedicated clinical trials, as current evidence is not sufficient for a regulatory indication in this setting [5] [3].
  • Overcoming Resistance: Research into combination therapies with agents like venetoclax or hypomethylating agents is ongoing to address mechanisms of resistance, such as secondary FLT3-TKD mutations or protective bone marrow microenvironment signals [3] [4].
  • Expanding Indications: Trials like QuANTUM-Wild are exploring the efficacy of quizartinib in FLT3-ITD-negative AML, based on promising early results from the QUIWI trial which showed improved event-free and overall survival [8].

Conclusion

The integrated protocol of quizartinib with chemotherapy and allo-HSCT in CR1/CRc1 represents a potent and efficacious strategy for a high-risk AML population. Rigorous adherence to the dosing, timing, and safety monitoring guidelines outlined herein is essential for maximizing patient outcomes while mitigating risks, particularly cardiac toxicity.

References

Comprehensive Application Notes and Protocols for Bone Marrow Evaluation in Quizartinib Treatment Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor that has emerged as a significant therapeutic advancement in acute myeloid leukemia (AML) treatment. It demonstrates high binding affinity to both internal tandem duplication (ITD) and wild-type FLT3 receptors. Initially developed for FLT3-ITD-positive AML, recent evidence from the QUIWI phase II clinical trial (NCT04107727) has expanded its potential application to FLT3-ITD-negative AML patients, showing significant improvement in event-free survival (20.4 months vs. 9.9 months with placebo) and overall survival (3-year OS rates of 60.8% vs. 45.7%) [1]. Quizartinib is approved in combination with standard cytarabine and anthracycline induction and cytarabine consolidation, and as maintenance monotherapy following consolidation chemotherapy for adult patients with newly diagnosed FLT3-ITD-positive AML [2]. The monitoring of bone marrow throughout this treatment regimen is essential for assessing therapeutic efficacy, detecting resistance, and guiding clinical decisions.

Bone Marrow Evaluation Protocol in Quizartinib Therapy

Monitoring Schedule and Objectives

Bone marrow evaluation follows a structured timeline aligned with specific treatment phases, with each assessment serving distinct objectives:

Table 1: Bone Marrow Evaluation Schedule in Quizartinib Therapy

Treatment Phase Timing of Bone Marrow Evaluation Primary Objectives
Diagnosis Prior to treatment initiation Establish baseline disease burden, confirm FLT3-ITD status, and perform comprehensive cytogenetic profiling
Induction After hematologic recovery following induction Assess response to initial therapy, measure residual disease burden, and confirm remission status
Consolidation Prior to each consolidation cycle Evaluate depth of remission and detect early signs of potential relapse
Maintenance Every 3-6 cycles during maintenance therapy Monitor long-term disease control and identify emerging resistance mechanisms
Suspected Relapse At any point with concerning clinical or laboratory findings Confirm morphologic relapse and characterize resistance mechanisms
Procedural Specifications and Methodologies

The comprehensive bone marrow assessment incorporates multiple complementary techniques:

  • Morphological Analysis: Standard evaluation of aspirate smears and core biopsy specimens to determine blast percentage and cellularity, with complete morphological remission defined as <5% blasts [3].

  • Multiparameter Flow Cytometry: Employed for minimal residual disease (MRD) detection with a sensitivity threshold of 10⁻³ to 10⁻⁴, using leukemia-associated immunophenotype patterns. Evidence from clinical trials indicates that MRD status significantly predicts treatment outcomes in quizartinib-treated patients [3].

  • Molecular Profiling: Utilizing next-generation sequencing (NGS) and droplet digital PCR (ddPCR) for sensitive detection of FLT3-ITD mutations and other genetic alterations, with Variant Allelic Frequency (VAF) quantification providing a quantitative measure of disease burden [4].

  • Cytogenetic Analysis: Conventional karyotyping and FISH to identify chromosomal abnormalities that may influence disease progression or treatment response.

The following workflow diagram illustrates the standardized procedure for bone marrow evaluation in patients receiving quizartinib:

BM_Evaluation_Workflow Start Bone Marrow Aspiration Specimen_Processing Specimen Processing (Aliquot Division) Start->Specimen_Processing Morphology Morphological Analysis (Blast Percentage) Specimen_Processing->Morphology Flow_Cytometry Multiparameter Flow Cytometry (MRD Detection) Specimen_Processing->Flow_Cytometry Molecular Molecular Profiling (NGS/ddPCR for FLT3-ITD VAF) Specimen_Processing->Molecular Cytogenetics Cytogenetic Analysis (Karyotyping/FISH) Specimen_Processing->Cytogenetics Integration Data Integration and Interpretation Morphology->Integration Flow_Cytometry->Integration Molecular->Integration Cytogenetics->Integration Clinical_Decision Clinical Decision Point Integration->Clinical_Decision Report Comprehensive Report Generation Clinical_Decision->Report

Bone Marrow Evaluation in Dose Adjustment Decisions

Bone marrow findings directly influence quizartinib dosing decisions, particularly in managing hematologic adverse events. The following protocol outlines the standardized approach:

Table 2: Bone Marrow-Guided Dose Modifications for Hematologic Toxicity

Clinical Scenario Bone Marrow Findings Recommended Dose Adjustment
Grade 4 Neutropenia or Thrombocytopenia (after remission achievement) Hypercellular marrow with adequate precursors Reduce quizartinib dose: 53 mg → 35.4 mg; 35.4 mg → 26.5 mg [5] [2]
Grade 4 Cytopenias (after remission achievement) Hypocellular marrow without evidence of leukemia Interrupt quizartinib until ANC >500/mm³ and platelets >50,000/mm³, then resume at reduced dose [2]
Persistent Cytopenias (beyond expected recovery time) Any significant dysplasia or morphological abnormalities Comprehensive evaluation for potential therapy-related myeloid neoplasms

The dose reduction protocol is critical for managing myelosuppression while maintaining therapeutic efficacy. Clinical trial data demonstrates that appropriate dose modifications based on bone marrow assessment allow for continued treatment while mitigating hematologic toxicity [2].

Analytical Methodologies for Quizartinib Quantification

UPLC-MS/MS Protocol for Therapeutic Drug Monitoring

The development and validation of a reliable quantification method for quizartinib in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. The following optimized protocol has been established:

Table 3: UPLC-MS/MS Parameters for Quizartinib Quantification

Parameter Specification
Analytical System Acquity UPLC System coupled to Xevo TQ-S Mass Spectrometer [6]
Analytical Column Acquity UPLC BEH C18 1.7 μm (2.1 × 100 mm) [6]
Mobile Phase A: 10 mM ammonium acetate + 0.1% acetic acid in water; B: 0.1% acetic acid in ACN [6]
Gradient Program 0-0.2 min: 30% B; 0.2-3.0 min: linear gradient to 99% B; hold for 1 min; return to 30% B at 4.2 min [6]
Flow Rate 0.4 mL/min [6]
Injection Volume 3 μL [6]
Ionization Mode Positive electrospray ionization (ESI+) [6]
MRM Transitions Quizartinib: 561.2→460.1; [²H₄]-quizartinib (IS): 565.2→464.1 [6]
Linear Range 6-200 ng/mL [6]
Accuracy 88-97% from nominal values [6]
Precision Relative standard deviation between 3-11% [6]
Sample Processing Workflow

The following diagram outlines the complete sample processing and analysis procedure:

Sample_Workflow Collection Plasma Collection (EDTA tubes) Processing Centrifugation (3000g for 5min at 4°C) Collection->Processing Storage Storage at -80°C (Avoid freeze-thaw cycles) Processing->Storage Thawing Thawing and Aliquot Preparation Storage->Thawing LLE Liquid-Liquid Extraction (Ethyl acetate/tert-butyl methyl ether) Thawing->LLE Reconstitution Reconstitution in Mobile Phase LLE->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition and Processing Analysis->Data

Monitoring Resistance Mechanisms

Understanding and monitoring resistance mechanisms is crucial for long-term management of AML patients treated with quizartinib. Resistance primarily emerges through:

  • On-Target FLT3 Mutations: The most common mechanism involves acquisition of point mutations in the FLT3 tyrosine kinase domain, particularly at the D835 residue (D835V, D835Y), which confer resistance to type II inhibitors like quizartinib [7]. Regular monitoring through NGS of circulating-free DNA (cfDNA) enables early detection of these resistance mutations [4].

  • Off-Target Activation: Bypass signaling pathways can activate alternative survival mechanisms, including upregulation of MAPK/ERK, PI3K/AKT, and STAT5 pathways [3]. Simultaneous assessment of multiple signaling pathways through phospho-protein analysis may identify these adaptive resistance mechanisms.

  • Clonal Evolution: Emergence of new malignant clones lacking FLT3 dependence can be detected through comprehensive serial genomic profiling of bone marrow specimens [4].

The following diagram illustrates the primary resistance mechanisms to quizartinib:

Resistance_Mechanisms Quizartinib Quizartinib Treatment OnTarget On-Target Resistance (FLT3 TKD mutations D835V/Y) Quizartinib->OnTarget OffTarget Off-Target Resistance (Bypass pathway activation MAPK/ERK, PI3K/AKT) Quizartinib->OffTarget Clonal Clonal Evolution (Emergence of FLT3-independent clones) Quizartinib->Clonal Monitoring1 Monitoring: NGS of cfDNA for FLT3 mutations OnTarget->Monitoring1 Monitoring2 Monitoring: Phospho-protein analysis of signaling pathways OffTarget->Monitoring2 Monitoring3 Monitoring: Serial genomic profiling of bone marrow Clonal->Monitoring3

Integrated Clinical Decision-Making Protocol

The integration of bone marrow assessment with other monitoring parameters creates a comprehensive framework for clinical decision-making:

Table 4: Integrated Monitoring Parameters for Quizartinib Therapy

Parameter Frequency Clinical Action Threshold
ECG (QTcF monitoring) Weekly during induction/consolidation; weekly for first month of maintenance, then periodically [5] Withhold dose if QTcF >450 ms; reduce dose if QTcF 481-500 ms; interrupt if QTcF >500 ms [2]
Electrolytes (K+, Mg²⁺) Prior to initiation and periodically during treatment [2] Correct deficiencies before administration; interrupt for Grade 3-4 hypokalemia/hypomagnesemia [2]
Hematologic Parameters At each cycle and as clinically indicated Bone marrow evaluation for Grade 4 cytopenias after remission [2]
Pharmacokinetic Assessment At steady state (2 weeks after initiation): predose, +2h, +4h, +6h [6] PopPK model application for dose optimization [6]

Conclusion

The comprehensive bone marrow evaluation protocol presented herein, integrated with pharmacokinetic monitoring and cardiovascular safety assessments, provides a robust framework for optimizing quizartinib therapy in AML patients. The standardized approaches for morphological, immunophenotypic, and molecular analysis enable precise disease monitoring and informed treatment decisions. Implementation of these application notes and protocols in clinical trial settings and routine practice will enhance the therapeutic management of AML patients receiving quizartinib, potentially improving outcomes through personalized dose adjustment and early detection of resistance mechanisms. Future directions include refining MRD-guided treatment strategies and developing standardized protocols for monitoring resistance mutations in both bone marrow and liquid biopsy specimens.

References

Quizartinib QTc prolongation management dose interruption

Author: Smolecule Technical Support Team. Date: February 2026

Dose Management & Modification Protocols

Quizartinib dosing is carefully stratified across treatment phases and must be adjusted in response to QTc prolongation or concomitant use of strong CYP3A inhibitors.

Table 1: Recommended Dosing Regimens for Newly Diagnosed FLT3-ITD+ AML [1]

Treatment Phase Concomitant Chemotherapy VANFLYTA Dose & Timing
Induction With 7+3 cytarabine/anthracycline 35.4 mg orally, once daily, on Days 8-21 of each cycle [1]
Consolidation With high-dose cytarabine 35.4 mg orally, once daily, on Days 6-19 of each cycle [1]
Maintenance Monotherapy 26.5 mg orally, once daily for Days 1-14, then 53 mg once daily for the remainder of the 28-day cycle [1]

Table 2: Dose Modification Guidelines for QTc Prolongation and Concomitant Drug Use [1]

Clinical Scenario Criteria Recommended Action
Treatment Initiation QTcF > 450 ms Do not initiate VANFLYTA [1].
Dose Escalation QTcF > 450 ms Do not escalate the dose [1].
During Treatment QTcF > 500 ms Interrupt VANFLYTA. Once QTcF returns to within 30 ms of baseline or ≤ 480 ms, resume at a reduced dose (see table for reductions) [1].
ΔQTcF > 60 ms
Concomitant Strong CYP3A Inhibitor Planned use Reduce VANFLYTA dose by 50%. If current dose is 17.7 mg, interrupt VANFLYTA for the duration of the inhibitor's use [1].

Experimental & Clinical Evidence Base

The management strategies are supported by robust clinical and pharmacokinetic evidence.

  • Concentration-QTc Relationship: A population analysis of data from the QuANTUM-R study established a direct, concentration-dependent relationship between quizartinib (and its active metabolite, AC886) and QTcF prolongation. The relationship is best described by a nonlinear Emax model. The predicted mean ΔQTcF at the maximum concentration with a 60 mg/day dose was 21.1 ms (90% CI: 18.3–23.6 ms) [2].
  • Efficacy of Lower Dosing: Clinical trials demonstrate that lower doses (30 mg and 60 mg) effectively reduce the incidence of significant QTcF prolongation while maintaining efficacy. One phase II study showed the composite complete remission rate was 47% for both 30 mg and 60 mg doses, with grade 2 QTc prolongation occurring in only 5% and 14% of patients, respectively [3]. This contrasts sharply with the high rates (39%-92%) observed at higher doses (90-200 mg) [3].

Clinical Monitoring & Risk Mitigation Workflow

A proactive monitoring protocol is essential for patient safety. The following diagram outlines the key decision points in managing quizartinib therapy with respect to QTc prolongation.

quizartinib_management Quizartinib QTc Prolongation Management start Baseline Assessment ecg_monitor ECG & Electrolyte Monitoring start->ecg_monitor decision_initiate QTcF ≤ 450 ms? ecg_monitor->decision_initiate administer Administer VANFLYTA decision_initiate->administer Yes do_not_start Do NOT Initiate/Escalate decision_initiate->do_not_start No decision_monitor Monitor QTcF during treatment administer->decision_monitor decision_monitor->administer Within limits interrupt Interrupt Dose & Monitor decision_monitor->interrupt QTcF > 500 ms or ΔQTcF > 60 ms resume Resume at Reduced Dose interrupt->resume QTcF returns to baseline/≤480 ms

Key Monitoring Procedures [1]:

  • Baseline & Correct Deficiencies: Obtain an ECG and correct hypokalemia and hypomagnesemia before starting treatment.
  • ECG Monitoring Schedule:
    • Induction/Consolidation: ECG prior to initiation and then once weekly.
    • Maintenance: ECG prior to initiation, once weekly for at least the first month after dose initiation/escalation, and periodically thereafter.
  • Increased Vigilance: Monitor electrolytes and ECGs more frequently in patients with diarrhea, vomiting, or those requiring concomitant drugs known to prolong the QT interval.

Key Insights for Protocol Development

  • Unique Cardiac Safety Profile: The QTc prolongation with quizartinib occurs via a distinct mechanism—primary inhibition of the slow delayed rectifier potassium current (IKs)—unlike most other QT-prolonging drugs that inhibit the rapid delayed rectifier (IKr). This dual inhibition (IKs and IKr) may leave patients with limited cardiac repolarization reserve, increasing arrhythmia risk [1].
  • Ongoing Research: The clinical application of quizartinib is expanding. The QuANTUM-Wild Phase 3 trial is investigating its use in newly diagnosed FLT3-ITD-negative AML, while the Q-HAM trial is evaluating its combination with salvage chemotherapy (cytarabine + mitoxantrone) in relapsed/refractory FLT3-ITD-positive AML [4] [5].

References

Quizartinib drug interactions strong moderate CYP3A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does co-administration with a strong CYP3A inhibitor require a quizartinib dose reduction?

    • A: Quizartinib is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme [1] [2]. Strong inhibitors like ketoconazole block this pathway, significantly reducing the drug's clearance. A clinical study demonstrated this interaction leads to a 94% increase in the overall exposure (AUC) to quizartinib [1] [2]. This elevated exposure increases the risk of concentration-dependent adverse effects, most notably QT interval prolongation [1] [3] [4]. Dose reduction mitigates this risk.
  • Q2: Is a dose adjustment necessary when quizartinib is used with moderate CYP3A inhibitors?

    • A: No. The same clinical study found that co-administration with the moderate inhibitor fluconazole resulted in only a 20% increase in quizartinib AUC [1] [2]. This change was not considered clinically significant enough to warrant a dose adjustment [1].
  • Q3: What is the core safety concern related to increased quizartinib exposure?

    • A: The primary risk is QT interval prolongation, which can lead to serious cardiac arrhythmias, including Torsades de Pointes and cardiac arrest [1] [3] [4]. This risk is dose- and concentration-dependent, forming the rationale for dose reduction with strong CYP3A inhibitors [1] [4].

Clinical Pharmacokinetic Data Summary

The table below summarizes the key findings from a drug-drug interaction study investigating the effects of CYP3A inhibitors on quizartinib pharmacokinetics in healthy subjects [1] [2].

CYP3A Inhibitor Inhibitor Strength Impact on Quizartinib Cmax (GMR, 90% CI) Impact on Quizartinib AUC (GMR, 90% CI) Dosing Recommendation
Ketoconazole Strong 117% (105%, 130%) 194% (169%, 223%) Dose reduction required [1] [2] [5]
Fluconazole Moderate 111% (100%, 124%) 120% (104%, 138%) No dose adjustment needed [1]

Cmax: maximum observed plasma concentration; AUC: area under the plasma concentration-time curve from time 0 extrapolated to infinity; GMR: Geometric Mean Ratio (expressed as a percentage of the value when quizartinib was administered alone); CI: Confidence Interval.

Detailed Experimental Protocol

For reference, here is the methodology from the pivotal clinical study that generated the above data [1]:

  • Study Design: Open-label, randomized, parallel-group study in healthy subjects.
  • Treatment Arms:
    • Arm 1: Quizartinib (single 30 mg dose on Day 8) + Ketoconazole (200 mg twice daily, Days 1-28).
    • Arm 2: Quizartinib (single 30 mg dose on Day 8) + Fluconazole (200 mg twice daily, Days 1-28).
    • Arm 3: Quizartinib alone (single 30 mg dose on Day 8).
  • Key Procedures: CYP3A inhibitors were administered for 7 days prior to quizartinib dosing to ensure maximum enzyme inhibition. Blood samples were collected for pharmacokinetic analysis after the quizartinib dose. Steady-state parameters were simulated from single-dose data [1].

Metabolic Pathway & Risk Mechanism

The following diagram illustrates the metabolic interaction and the primary safety risk arising from increased quizartinib exposure.

G StrongInhibitor Strong CYP3A Inhibitor (e.g., Ketoconazole) Quizartinib Quizartinib StrongInhibitor->Quizartinib  Reduces clearance of CYP3A CYP3A Enzyme StrongInhibitor->CYP3A  Inhibits Quizartinib->CYP3A  Metabolism via HighExposure Increased Quizartinib Plasma Concentration Quizartinib->HighExposure Leads to Metabolite Inactive Metabolites CYP3A->Metabolite QTRisk Increased Risk of QT Prolongation HighExposure->QTRisk Causes

Dosing Guidance for Clinical Research

For your research protocols, the following dose modifications are recommended when quizartinib is co-administered with a strong CYP3A inhibitor [5]:

Planned Quizartinib Dose Adjusted Dose with Strong Inhibitor
53 mg daily Reduce to 26.5 mg daily
35.4 mg daily Reduce to 17.7 mg daily
26.5 mg daily Reduce to 17.7 mg daily

If the current dose is already 17.7 mg daily, treatment should be interrupted for the duration of strong inhibitor use. The original quizartinib dose can be resumed after the strong inhibitor has been discontinued for 5 half-lives [5].

References

Managing quizartinib hypokalemia hypomagnesemia monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Monitoring & Management FAQs

Why is monitoring for hypokalemia and hypomagnesemia mandatory with quizartinib therapy?

Quizartinib prolongs the QT interval (the time it takes for the heart's ventricles to recharge after a heartbeat) in a dose- and concentration-related manner. This can lead to a life-threatening arrhythmia known as Torsades de Pointes and even cardiac arrest [1] [2]. Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are independent risk factors that also prolong the QT interval. When present during quizartinib therapy, they significantly increase the risk of these severe cardiac events [1]. Therefore, monitoring and maintaining normal electrolyte levels are essential risk-mitigation strategies.

What is the recommended monitoring schedule for patients on quizartinib?

The following table summarizes the key monitoring requirements as outlined in the official prescribing information [2]:

Monitoring Parameter Timing and Frequency
Electrolytes (Potassium & Magnesium) Prior to initiation and periodically during treatment. Maintain in normal range. Monitor more frequently with diarrhea/vomiting [2].

| Electrocardiogram (ECG) | • BaselineInduction/Consolidation: Weekly • Maintenance: Weekly for at least the first month, then periodically thereafter [2]. |

What are the clinical management steps for hypokalemia/hypomagnesemia in this context?

  • Do Not Initiate: Quizartinib is contraindicated in patients with severe hypokalemia or severe hypomagnesemia [1] [2].
  • Correct Before Dosing: Any identified deficiencies must be corrected before starting quizartinib [2].
  • Maintain Normal Levels: Electrolyte levels should be maintained within the normal range throughout the entire treatment course [2].
  • Manage Deficiencies: The general approach to correcting deficiencies involves supplementation.
    • Intravenous (IV) Replacement is used for severe, symptomatic cases (e.g., arrhythmias, tetany, seizures). A common regimen is 1-2 g of magnesium sulfate infused over 5-10 minutes, which may be repeated. Concurrent hypokalemia should also be addressed [3] [4].
    • Oral Replacement can be used for mild, asymptomatic cases or for maintenance. Options include magnesium gluconate, magnesium oxide, or magnesium citrate. Diarrhea is a common side effect that can limit oral dosing [3] [5].

The workflow below summarizes the key decision points for managing a patient on quizartinib with electrolyte imbalances:

G Start Patient on Quizartinib with Suspected Electrolyte Imbalance CheckECG Check ECG for QTcF Prolongation Start->CheckECG CheckElectrolytes Check Serum Potassium & Magnesium Start->CheckElectrolytes DecisionSev Severe Hypokalemia or Hypomagnesemia present? CheckECG->DecisionSev CheckElectrolytes->DecisionSev ActionContra CONTRAINDICATION: Do NOT administer Quizartinib. DecisionSev->ActionContra Yes ActionCorrect Correct Deficiencies with IV or Oral Supplementation & Maintain Normal Levels DecisionSev->ActionCorrect No ActionMonitor Continue Enhanced Monitoring Per Protocol ActionCorrect->ActionMonitor

Analytical Methodologies for Research

For researchers quantifying quizartinib and its metabolites in plasma, robust analytical methods are required.

What is a validated method for quantifying quizartinib in human plasma?

A 2025 study developed and validated a method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [6]. The key parameters are summarized below:

Method Parameter Specification / Detail
Analytical Technique UPLC-MS/MS with positive electrospray ionization and MRM mode [6].
Sample Preparation Liquid-liquid extraction (LLE) with ethyl acetate and tert-butyl methyl ether [6].
Analytical Column Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [6].
Linear Range 6 to 200 ng/mL [6].
Accuracy 88-97% from nominal values [6].
Precision (Relative Standard Deviation) Between 3-11% [6].
Internal Standard Deuterated [²H₄]-quizartinib [6].

What is the detailed UPLC-MS/MS protocol?

  • Sample Collection & Storage: Collect plasma samples in EDTA tubes. Centrifuge at 3000 g for 5 minutes at 4°C. Transfer plasma and store at -80°C, avoiding freeze-thaw cycles [6].
  • Sample Preparation (LLE): Prepare calibration standards (e.g., 6-200 ng/mL) and quality controls (QC) in blank plasma. Perform protein precipitation or LLE. The cited method uses LLE with a mixture of ethyl acetate and tert-butyl methyl ether [6].
  • UPLC Conditions:
    • Mobile Phase A: 10 mM ammonium acetate with 0.1% acetic acid in water.
    • Mobile Phase B: 0.1% acetic acid in acetonitrile.
    • Gradient: Starts at 30% B, increases linearly to 99% B over 3 minutes, holds, then re-equilibrates.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 45°C.
    • Injection Volume: 3 μL [6].
  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions (Q1/Q3) for quizartinib and the internal standard should be optimized [6].

References

Core Findings: Quizartinib in Midostaurin-Resistant Models

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the evidence for quizartinib's efficacy in preclinical models of midostaurin-resistant AML?

A: Preclinical studies demonstrate that quizartinib, a highly selective type II FLT3 inhibitor, maintains potent antileukemic activity against AML cell lines and in mouse xenograft models that have developed resistance to the type I inhibitor midostaurin [1] [2] [3]. A key study showed that while midostaurin and gilteritinib lost significant antitumor effects, quizartinib induced tumor regression without severe toxicity in these resistant models [1] [2].

Parameter Quizartinib AC886 (Quizartinib Metabolite) Midostaurin Gilteritinib
FLT3 Binding Affinity (Kd) 3.3 nM [2] [3] 1.1 nM [2] [3] 7.9 nM [2] [3] 1.0 nM [2] [3]
Kinases Bound with Kd < 100 nM 8 [2] [3] 8 [2] [3] 137 [2] [3] 191 [2] [3]
Growth Inhibition (IC50) in FLT3-ITD cells (e.g., MOLM-14) < 1 nM [1] [2] < 1 nM [1] [2] Information Missing Information Missing
Durability of FLT3 Signaling Inhibition Maintained for up to 24 hours after compound withdrawal [2] Maintained for up to 24 hours after compound withdrawal [2] Inhibition lost by 24 hours [2] Inhibition lost within 1-3 hours [2]
In Vivo Efficacy in Midostaurin-Resistant Xenografts Potent antitumor activity [1] [2] Information Missing No significant antitumor effect [1] [2] No significant antitumor effect [1] [2]

Experimental Protocols & Workflows

Q: What are the key methodologies for testing quizartinib in resistant AML cell lines?

A: The following workflow outlines the core process for establishing and testing resistance, based on published protocols [1] [2] [4].

G Figure 1: Workflow for Evaluating FLT3 Inhibitor Efficacy in Resistant Models Start Start: Acquire FLT3-ITD AML Cell Lines (e.g., MOLM-14, MV4-11) A 1. Generate Resistant Cells - Culture parental cells with increasing doses of midostaurin - Confirm resistance via viability assays Start->A B 2. Treat with Inhibitors - Dose-response curves for quizartinib, midostaurin, gilteritinib - Include AC886 metabolite A->B Sub Key Assay Details A->Sub C 3. Analyze Signaling - Western blot for p-FLT3, p-ERK, p-STAT5 - Assess durability of inhibition post-washout B->C D 4. In Vivo Validation - Mouse xenografts with resistant cells - Oral dosing of compounds - Monitor tumor volume & survival C->D E End: Data Analysis D->E

Detailed Methodology Notes:

  • Generating Resistant Cells: Culture parental FLT3-ITD cells (e.g., MOLM-14, MV4-11) with progressively increasing concentrations of midostaurin over several months. Resistance should be confirmed by demonstrating a significant increase in the IC50 for midostaurin compared to parental cells in a cell viability assay (e.g., MTS or CellTiter-Glo) [1] [4].
  • Cell Viability Assay: Seed cells in 96-well plates and treat with an 11-point serial dilution of each FLT3 inhibitor for 72-96 hours. Determine the half-maximal inhibitory concentration (IC50) using a luminescent or colorimetric viability assay. Each condition should be performed in at least triplicate [2] [3].
  • Signaling Inhibition & Durability: For phospho-protein analysis, treat cells with a concentration near the IC50 of the inhibitor (e.g., 10-20 nM) for 1-2 hours. For durability tests, wash the cells after treatment to remove the compound and harvest protein lysates at various time points post-washout (e.g., 1, 3, 6, 24 hours) for Western blotting [2].
  • In Vivo Xenograft Models: Inject midostaurin-resistant AML cells into immunodeficient mice (e.g., NSG). Once tumors are established, administer quizartinib orally at doses such as 1, 3, or 10 mg/kg daily. Monitor tumor volume and animal body weight regularly to assess efficacy and toxicity [1] [2] [4].

Mechanism of Action & Resistance

Q: Why does quizartinib remain effective against some midostaurin-resistant cells?

A: The different binding modes of type I and type II inhibitors lead to distinct resistance profiles. Midostaurin (type I) binds the active kinase conformation, while quizartinib (type II) binds the inactive conformation [2] [5]. Resistance to type I inhibitors like midostaurin can be mediated by mutations in the FLT3 tyrosine kinase domain (TKD) or activation of alternative survival pathways, such as RAS/MAPK [1] [5]. As a type II inhibitor, quizartinib can often still effectively target and inhibit FLT3 signaling in these contexts [1] [2].

The following diagram illustrates the key mechanisms of resistance and inhibitor activity.

G Figure 2: FLT3 Inhibitor Resistance Mechanisms and Quizartinib's Role FLT3_ITD FLT3-ITD Mutation Const_Signaling Constitutive FLT3 Signaling (PI3K/AKT, MEK/ERK, STAT5) FLT3_ITD->Const_Signaling Resistance Resistance Mechanisms Const_Signaling->Resistance Sub1 Type I Inhibitor Resistance (e.g., Midostaurin) Resistance->Sub1 Sub2 Type II Inhibitor Activity (e.g., Quizartinib) Resistance->Sub2 Mech1 • FLT3-TKD mutations (e.g., D835) • RAS/MAPK pathway activation • Epigenetic modifier mutations Sub1->Mech1 Mech2 • Effective against RAS-mediated resistance • Binds inactive FLT3 conformation • Highly selective; durable binding Sub2->Mech2

Troubleshooting Guide

Q: What are common issues when studying FLT3 inhibitors in resistant models and their solutions?

Problem Possible Cause Solution / Verification Step
Lack of expected resistance in vitro Insufficient selection pressure or time. Increase midostaurin concentration more gradually over a longer duration (e.g., 6+ months). Confirm resistance by comparing IC50 values of parental vs. selected cells.
High variability in cell viability (IC50) assays Inconsistent cell seeding or compound dilution. Use automated cell counters and liquid handlers for precision. Include a full dose-response curve, not single points. Validate DMSO concentrations across wells.
Weak phospho-signaling signal in Western blots Inadequate inhibition or poor antibody quality. Perform a time-course and dose-response for inhibitor treatment to find the optimal window. Validate antibodies on positive control lysates (e.g., stimulated cells).
Loss of efficacy in vivo Suboptimal dosing or poor compound bioavailability. Verify the stability and formulation of the compound for oral gavage. Monitor plasma levels of quizartinib and its active metabolite AC886 if possible [2].
Emergence of alternative resistance Activation of non-FLT3 survival pathways (e.g., autophagy). Investigate combination strategies. Recent studies suggest co-targeting FLT3 and autophagy (e.g., with chloroquine) can overcome primary resistance [4].

References

Quizartinib adverse events grade 3/4 neutropenia thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Grade 3/4 Hematologic Adverse Events

Adverse Event Incidence in Combination with Chemotherapy (Newly Diagnosed AML) Incidence as Monotherapy (Relapsed/Refractory AML) Citation
Neutropenia 42% (Phase 1 study, n=19) [1] Not among the most common grade 3/4 AEs reported [2]
Febrile Neutropenia 47% (Phase 1 study, n=19); 11% (serious AE in QuANTUM-First) [1] [3] Most common high-grade hematologic AE [2]
Thrombocytopenia 32% (Phase 1 study, n=19) [1] Most common high-grade hematologic AE [2]
Anemia 26% (Phase 1 study, n=19) [1] Most common high-grade hematologic AE [2]

Experimental Protocols for Safety Monitoring

The following methodologies for monitoring hematologic adverse events are derived from the cited clinical trials.

Protocol 1: Safety Monitoring in Phase 1 Combination Therapy Trial

This protocol is based on a phase 1 study evaluating quizartinib combined with standard 7+3 induction chemotherapy (cytarabine and daunorubicin) in newly diagnosed AML patients [1].

  • 1. Study Design: Open-label, sequential group dose-escalation trial.
  • 2. Patient Population: Adults with newly diagnosed AML, unselected for FLT3 mutation status.
  • 3. Dosing:
    • Chemotherapy: Cytarabine (200 mg/m²/day continuous infusion, Days 1-7) and Daunorubicin (60 mg/m²/day IV, Days 1-3).
    • Quizartinib: Administered orally on fasted state, starting on Day 4. Tested doses included 40 mg or 60 mg daily for 7 or 14 days [1].
  • 4. Safety Assessments:
    • Complete Blood Count (CBC): Performed at baseline and regularly throughout the study period to monitor for hematologic toxicities [1].
    • Dose-Limiting Toxicity (DLT) Definition: Hematologic toxicities that did not resolve by day 42 of the induction cycle, including:
      • Absolute Neutrophil Count (ANC) <500/mm³ (Grade 4).
      • Platelet count <20,000/mm³ due to bone marrow aplasia (cellularity <20%) [1].
    • Bone Marrow Assessment: Used to differentiate between persistent leukemia and treatment-related myelosuppression in cases of prolonged cytopenia [1].
Protocol 2: Safety and Efficacy Monitoring in Pivotal Phase 3 Trial (QuANTUM-First)

This protocol outlines the assessment used in the large, randomized Phase 3 QuANTUM-First trial, which established the efficacy and safety of quizartinib in newly diagnosed FLT3-ITD+ AML [4] [5] [3].

  • 1. Study Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
  • 2. Patient Population: Adults with newly diagnosed FLT3-ITD positive AML.
  • 3. Dosing:
    • All patients received standard cytarabine and anthracycline induction and cytarabine consolidation chemotherapy.
    • Intervention group: Quizartinib (35.4 mg orally once daily) on specific days during induction/consolidation, then as maintenance.
    • Control group: Placebo on the same schedule [6].
  • 4. Adverse Event Monitoring:
    • Grading Standard: All adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [6] [3].
    • Systematic Collection: AEs were collected via physical examinations, vital signs, and solicitation of events at baseline and throughout the study.
    • Seriousness Assessment: All AEs were evaluated for severity, relationship to study drug, and seriousness [7] [3].

Troubleshooting Guide for Hematologic Adverse Events

This guide provides structured approaches for managing neutropenia and thrombocytopenia based on clinical trial experience.

G Start Grade 3/4 Neutropenia/Thrombocytopenia Step1 Confirm Bone Marrow Status Start->Step1 Step2 Assess for Concurrent Conditions Start->Step2 Step3 Implement Supportive Care Step1->Step3 Confirmed Myelosuppression Step2->Step3 Rule Out Other Causes Step4a Dose Interruption (Per Protocol) Step3->Step4a Step4b Dose Reduction (Per Protocol) Step4a->Step4b Step5 Monitor for Resolution Step4b->Step5

Management Strategies
  • Bone Marrow Evaluation: Perform a bone marrow aspirate/biopsy to differentiate treatment-related myelosuppression from persistent or recurrent AML. This is critical for guiding further therapy [1].
  • Supportive Care:
    • For Febrile Neutropenia: Administer broad-spectrum antibiotics and granulocyte colony-stimulating factor (G-CSF) per institutional guidelines [2] [1].
    • For Thrombocytopenia: Provide prophylactic or therapeutic platelet transfusions to maintain a safe platelet count and minimize bleeding risk [2].
  • Dose Modification: Adhere to protocol-specified guidelines for dose interruption and reduction. In clinical trials, quizartinib was interrupted for specified toxicities and could be resumed at a lower dose upon recovery [6] [1].

References

Quizartinib dose-limiting toxicities pericardial effusion

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Limiting Toxicities & Maximum Tolerated Dose

Toxicity Description Dose Level Where Observed Maximum Tolerated Dose (MTD)
QTc Prolongation [1] [2] [3] A dose-dependent delay in cardiac ventricular re-polarization, increasing risk of serious arrhythmias [2]. DL2 (60 mg/day for 14 days) [1] [4] DL-1 (40 mg/day for 14 days) [1] [5] [4]
Pericardial Effusion [1] [4] Accumulation of fluid in the pericardial sac; one case of Grade 4 effusion was a DLT [1]. DL2 (60 mg/day for 14 days) [1] -
Other DLTs [1] Febrile neutropenia with decreased platelet count; pericarditis. DL2 and DL-1 [1] -

Experimental Protocols & Clinical Management

For researchers designing studies or troubleshooting adverse events, the following protocols and monitoring strategies are critical.

DLT Assessment Protocol

The Phase 1 study defined DLTs during the observation period (from the first quizartinib dose until day 42 of the last induction cycle or the start of consolidation) as events at least possibly related to the study drug [1]:

  • Non-hematologic toxicity: Any Grade ≥3 event [1].
  • Hematologic toxicity: Failure to recover blood counts by the end of the observation period (specifically, ANC <500/mm³ or platelet count <20,000/mm³ due to bone marrow aplasia) [1].
Cardiac Monitoring & QT Prolongation Management

Managing QT prolongation is a cornerstone of quizartinib's Risk Evaluation and Mitigation Strategy (REMS) [2]. The following monitoring and dose modification guide is recommended:

Start Baseline: ECG & Electrolytes A Weekly ECG Monitoring During Induction & Consolidation Start->A B Weekly ECG for First Month of Maintenance A->B C Periodic Monitoring Thereafter B->C D QTcF > 480 ms (Grade 2)? C->D Ongoing D->A No E QTcF > 500 ms (Grade 3)? D->E Yes G Reduce Dose Without Interruption D->G Manage E->A No F Recurrent QTcF > 500 ms after reduction? E->F Yes H Interrupt Dose Resume at Reduced Dose when QTcF < 450 ms E->H Manage F->A No I Permanently Discontinue F->I Yes

Dosing in Clinical Combination Therapy

The established MTD from the Phase 1 study forms the basis for the recommended dosing in newly diagnosed AML when combined with chemotherapy [2]:

  • Induction: 35.4 mg (free base) orally once daily, starting on Day 8 (for a 7+3 regimen) and administered for 14 days (Days 8-21) of the cycle [2].
  • Consolidation: 35.4 mg once daily, starting on Day 6 for 14 days (Days 6-19) of the cycle [2].
  • Maintenance: Initiated after consolidation upon blood count recovery. The dose is 26.5 mg once daily for the first 14 days of cycle 1, with escalation to 53 mg from day 15 if QTcF is ≤450 ms [2].

Key Considerations for Researchers

  • Drug-Drug Interactions: Quizartinib is metabolized by CYP3A4. Concomitant use of strong CYP3A4 inhibitors requires a dose reduction to minimize the risk of increased quizartinib exposure and subsequent QT prolongation [2] [3].
  • Electrolyte Management: Correct hypokalemia and hypomagnesemia before and during treatment, as these imbalances can exacerbate QT prolongation risk [2].
  • Adverse Event Source: Pericardial effusion may not be exclusively linked to quizartinib. A broad analysis of the FAERS database identified that pericardial effusion is more commonly reported with antineoplastic and immunomodulating agents in general [6].

References

Optimizing quizartinib efficacy FLT3-ITD MRD monitoring

Author: Smolecule Technical Support Team. Date: February 2026

FLT3-ITD MRD Monitoring: A Technical Guide

This section provides core concepts and data on monitoring Measurable Residual Disease (MRD) in Acute Myeloid Leukemia (AML) patients with FLT3-ITD mutations.

  • Clinical Significance of FLT3-ITD: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), occur in about one-third of AML cases and are a marker of poor prognosis [1]. MRD refers to the small number of cancer cells that remain in a patient's body after treatment, which can lead to relapse. Effective monitoring of FLT3-ITD is therefore essential for assessing treatment response and the risk of relapse [2] [3].
  • The Role of Quizartinib: Quizartinib is a potent, next-generation FLT3 inhibitor. In July 2023, it was approved for use in combination with standard chemotherapy for newly diagnosed FLT3-ITD mutated AML [3]. Monitoring MRD in patients treated with quizartinib allows clinicians to evaluate the therapy's effectiveness and make dynamic treatment decisions.

The table below compares the two primary methods for detecting FLT3-ITD.

Feature Fragment Analysis (FA) Next-Generation Sequencing (NGS)
Principle Capillary electrophoresis to detect size variations of PCR amplicons [2]. High-throughput sequencing of the FLT3 gene region to identify ITD sequences [2].
Sensitivity ~1-5% (Limited for low-burden MRD) [2]. As low as 0.001% (Superior for MRD monitoring) [2] [4].
Key Advantage Accessibility, speed, and ability to quantify ITD allelic ratio [2]. Detects low-frequency clones, provides sequence-level information, and tracks polyclonal evolution [2].
Key Limitation Fails to detect low-level MRD and struggles with complex or longer ITDs [2]. Requires specialized bioinformatics pipelines to overcome inherent sequencing biases [2].
Best Use Case Initial diagnosis and early post-treatment assessment [2]. Longitudinal MRD monitoring, especially in patients with low disease burden or approaching transplant [2].

Experimental Protocols & Workflows

This section outlines a detailed methodology for implementing a sensitive NGS-based FLT3-ITD MRD assay.

NGS-Based FLT3-ITD MRD Assay Protocol

The following protocol is adapted from research demonstrating high sensitivity (0.001%) and superior performance over fragment analysis [2].

  • Sample Preparation
    • Sample Type: Bone marrow (preferred) or peripheral blood samples.
    • DNA Extraction: Extract high-quality genomic DNA from patient samples. For a performance evaluation, prepare serial dilutions (e.g., 1:10 to 1:100,000) of FLT3-ITD positive DNA into wild-type DNA to establish a standard curve and validate sensitivity [2].
  • Library Preparation & Sequencing
    • PCR Amplification: Amplify the FLT3 juxtamembrane domain (exon 14) and tyrosine kinase domain (exon 15-16) using primers flanking these regions. A high-fidelity polymerase is recommended to minimize PCR errors.
    • Library Construction: Prepare sequencing libraries from the amplified products using a kit compatible with your NGS platform (e.g., Illumina). Use a minimum of 1 million reads per sample to ensure sufficient depth for low-abundance ITD detection.
  • Bioinformatic Analysis (SEED Algorithm)
    • Alignment: Map the sequencing reads to the reference FLT3 gene sequence.
    • ITD Detection: Use a specialized algorithm like Sequencing Error Elimination and Deterministic separation of ITDs (SEED). This algorithm is designed to distinguish true low-level ITD reads from PCR and sequencing errors, which is critical for achieving high sensitivity down to 0.001% [2].
    • Quantification: Calculate the variant allele frequency (VAF) for each unique ITD sequence identified.

The following diagram illustrates the core bioinformatics workflow of the SEED algorithm for processing NGS data.

seed_workflow start Raw NGS Reads align Align to FLT3 Reference Sequence start->align filter Filter for Soft-Clipped Reads align->filter seed SEED Algorithm: Error Elimination & ITD Separation filter->seed call Call & Quantify ITD Variants seed->call report MRD Report call->report

Clinical Application & Monitoring Schedule

For patients on quizartinib or similar regimens, a structured monitoring schedule is recommended [2] [4].

  • Key Timepoints: Collect samples at diagnosis, after two cycles of chemotherapy (Cy2), pre- and post-hematopoietic stem cell transplantation (HSCT), and during follow-up (e.g., 1, 3, and 6 months post-HSCT).
  • Clinical Decision Points: Achieving MRD negativity after two cycles of therapy is a strong positive prognostic factor [4]. Conversely, conversion from MRD-negative to MRD-positive status during follow-up is a powerful predictor of imminent relapse and should trigger clinical intervention [4].

Troubleshooting & FAQs

This section addresses common technical and interpretive challenges.

Scenario Possible Cause Solution & Recommendation
Unexpected negative\nMRD result ITD clone is unstable or lost under selective pressure from FLT3 inhibitors (clonal evolution) [2]. Use a multi-marker MRD approach. Combine FLT3-ITD testing with other genetic markers like NPM1 mutations, which often co-occur and may be more stable [4] [5].
High background\nnoise in NGS data PCR errors or low sequencing quality masking true low-VAF ITDs [2]. Optimize PCR conditions (e.g., polymerase fidelity, cycle number). Implement a robust bioinformatics pipeline (e.g., SEED algorithm) designed to eliminate background noise [2].
Discrepancy between\nFragment Analysis and NGS FA lacks the sensitivity to detect low-level or complex polyclonal ITDs that NGS can find [2]. Trust the NGS result for MRD purposes. NGS's superior sensitivity (0.001% vs. 1-5%) makes it the more reliable method for detecting residual disease [2].

| Interpreting MRD results\nfor patient prognosis | The significance of MRD levels can vary. | MRD Negativity after Cycle 2: Strongly associated with lower relapse risk and improved overall survival [4]. MRD Positivity post-HSCT: Significantly associated with higher relapse risk and poor overall survival [2]. |


Molecular Context: FLT3-ITD Signaling

To fully understand quizartinib's mechanism and the rationale for monitoring, it's important to visualize the aberrant signaling pathway it targets. The diagram below illustrates the constitutive activation caused by the FLT3-ITD mutation.

flt3_signaling flt3_itd FLT3-ITD Mutation constitutive_act Constitutive Dimerization & Activation flt3_itd->constitutive_act stat5 STAT5 Pathway Activation constitutive_act->stat5 mapk MAPK Pathway Activation constitutive_act->mapk pi3k PI3K/AKT Pathway Activation constitutive_act->pi3k survival Enhanced Cell Survival (e.g., MCL-1 Up) stat5->survival proliferation Deregulated Proliferation mapk->proliferation pi3k->proliferation differentiation_block Block in Differentiation survival->differentiation_block proliferation->differentiation_block quizartinib Quizartinib (FLT3 Inhibitor) quizartinib->constitutive_act Inhibits

References

Quizartinib concentration-QTc relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Quantitative Relationship

The table below summarizes the model-predicted QTcF prolongation at the maximum steady-state concentration (C~max,ss~) for quizartinib maintenance doses, based on data from patients with newly diagnosed AML [1] [2].

Maintenance Daily Dose Median ΔQTcF at C~max,ss~ 90% Confidence Interval
30 mg 18.4 ms 16.3 - 20.5 ms
60 mg 24.1 ms 21.4 - 26.6 ms

For context, in patients with relapsed/refractory AML, the predicted mean ΔQTcF for a 60 mg/day dose was 21.1 ms (90% CI: 18.3 - 23.6 ms) [3] [4].

Experimental Protocol for Concentration-QTc Analysis

For researchers aiming to conduct a similar analysis, the following methodology details the standard approach used in the pivotal trials.

1. Data Collection and Population

  • Source: Data from a phase 3, randomized, clinical trial (e.g., QuANTUM-First, NCT02668653) [2].
  • Population: Patients with newly diagnosed FLT3-ITD-positive AML receiving quizartinib in combination with chemotherapy and as maintenance monotherapy [2].
  • Analysis Population: All patients with at least one QTcF observation and a time-matched pharmacokinetic (PK) sample [2].

2. ECG and PK Sampling

  • ECG Measurements: Obtain triplicate 12-lead ECG readings at each time point. Do not average them; use all replicates in the analysis [2].
  • QTc Calculation: Automatically convert QT intervals to QTcF using the Fridericia formula: QTcF = QT / RR³ᐟ², where RR is the interval between two consecutive R waves [2] [5].
  • PK Sampling: Collect blood samples for plasma concentration analysis at time points precisely matched to the ECG measurements [3].
  • Concentration Data: Use observed plasma concentrations of quizartinib and its active metabolite, AC886, in the analysis [2].

3. Modeling and Analysis

  • Model Type: Use non-linear mixed-effects modeling (NONMEM is standard). The relationship is best described by a sigmoidal E~max~ model [1] [2].
  • Base Model: Test both linear and non-linear drug effect models. The final model should account for circadian variation in QTcF using an empirical function of clock time [1] [2].
  • Covariate Analysis: Perform stepwise covariate model building to test the effect of intrinsic (e.g., age, sex) and extrinsic (e.g., hypokalemia, concomitant drugs) factors on baseline QTcF and the slope of the concentration-QTc relationship [1] [3].
  • Model Evaluation: Use standard goodness-of-fit plots and predictive checks to validate the final model.

4. Simulation

  • Purpose: Predict the ΔQTcF at the C~max,ss~ for relevant dosing scenarios (e.g., 30 mg and 60 mg) [1].
  • Output: Report the median predicted ΔQTcF and its 90% confidence interval [1].

Key Findings and Clinical Implications

  • Mechanism: Quizartinib prolongs the QT interval primarily by inhibiting the slow delayed rectifier potassium current (I~Ks~), which is a less common mechanism compared to the I~Kr~ blockade caused by most other QT-prolonging drugs [3] [6].
  • Metabolite Impact: The pharmacologically active metabolite AC886 also contributes to QTc prolongation. However, after accounting for the parent drug's effect, including AC886 concentration may not significantly improve the model [1] [3].
  • Significant Covariates:
    • Hypokalemia (serum K+ < 3.5 mmol/L) was identified as a statistically significant covariate that increases the baseline QTcF [1] [3].
    • Age was a significant covariate for baseline QTcF in the newly diagnosed AML analysis [1].
    • Non-Significant Covariates: Sex, race, body weight, baseline QTcF, use of other QT-prolonging drugs, hypomagnesemia, and hypocalcemia did not show a significant impact on the concentration-ΔQTcF relationship itself [3] [4].

Risk Management and Dosing Implications

The concentration-QTc analysis directly informs critical clinical safety measures.

  • Dose Modification: The model-predicted ΔQTcF supports the need for a dose-modification algorithm based on observed QTcF values during treatment [1] [6].
  • CYP3A Inhibitors: Concomitant use of strong CYP3A inhibitors significantly increases quizartinib exposure. The model supports the clinical recommendation for a dose reduction in these patients to mitigate the risk of excessive QTc prolongation [1] [3] [6].
  • Electrolyte Management: The identification of hypokalemia as a covariate reinforces the requirement to monitor and correct electrolyte deficiencies before and during therapy [2] [6].

Experimental Workflow Diagram

The following diagram visualizes the key components of the analysis and their relationships, from data collection to clinical application.

start Clinical Trial (QuANTUM-First) data Data Collection start->data pk Plasma Concentrations (Quizartinib & AC886) data->pk ecg Triplicate ECG (QTcF Calculation) data->ecg model Non-linear Mixed-Effects Modeling (Sigmoidal Emax) pk->model ecg->model result Key Output model->result cov Covariate Analysis model->cov sim Simulation cov->sim impl Clinical Application sim->impl dose Dose Modification Algorithm impl->dose cyp Dose Reduction with Strong CYP3A Inhibitors impl->cyp elec Electrolyte Management (Correct Hypokalemia) impl->elec

References

Quizartinib vs. Midostaurin: FLT3 Inhibition at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Quizartinib Midostaurin
FLT3 Inhibition Potency (IC₅₀) Sub-nanomolar range; highly potent [1] [2] Less potent than quizartinib [3]
Inhibitor Generation & Type Second-generation; Type II [1] [4] First-generation; Type I [3] [5]
Key Mechanistic Difference Binds inactive conformation of FLT3; highly selective for FLT3-ITD [1] [2] Binds active conformation; inhibits both FLT3-ITD and FLT3-TKD mutations [3] [4]
Selectivity Highly selective for FLT3, minimal off-target kinase effects [2] Broad multi-kinase inhibitor (c-KIT, VEGFR, PKC) [3] [6]
Activity Against Resistance Mutations Less effective against TKD mutations (e.g., FLT3-D835) [3] [1] Retains activity against some TKD mutations [3]

Experimental Evidence and Protocols

The potency data in the table is supported by standardized in vitro experiments, which are crucial for reproducible results in a research setting.

  • Cell-Based Viability Assays: The anti-proliferative effects of FLT3 inhibitors are frequently determined using human AML cell lines with specific genetic profiles. The MV4-11 cell line (homozygous for FLT3-ITD) is a standard model for assessing potency against FLT3-ITD-driven AML. The MOLM-13 cell line (which also carries FLT3-ITD) is similarly used [4] [7].
    • Typical Protocol: Cells are cultured in 384-well or 96-well plates and exposed to a range of inhibitor concentrations for 72 hours. Cell viability is then quantified using assays like CellTiter-Glo, which measures cellular ATP as a proxy for metabolically active cells. Dose-response curves are generated, and the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) is calculated using non-linear regression models [4] [8].
  • Kinase Inhibition Assays: To measure direct inhibition of the FLT3 kinase itself, biochemical assays are performed. These tests determine a compound's ability to prevent kinase activity, often by measuring phosphorylation.
    • Typical Protocol: A common method involves incubating the purified FLT3-ITD mutant protein with the inhibitor and ATP. The reaction proceeds for a set time, and the phosphorylated tyrosine content is detected to quantify remaining kinase activity. The IC₅₀ is calculated from the concentration-response curve, revealing quizartinib's exceptional potency in the sub-nanomolar range [8].

Mechanisms of Action and Resistance

The distinct binding modes of Type I and Type II inhibitors underlie their different potency, selectivity, and resistance profiles.

G FLT3 Inhibitor Binding and Resistance cluster_0 Effects & Resistance FLT3_Receptor FLT3 Receptor Type_I Type I Inhibitor (e.g., Midostaurin) FLT3_Receptor->Type_I Active Conformation Type_II Type II Inhibitor (e.g., Quizartinib) FLT3_Receptor->Type_II Inactive Conformation Effects_I • Inhibits FLT3-ITD & TKD • Broader kinase inhibition • TKD mutations can cause resistance Type_I->Effects_I Effects_II • Highly selective for FLT3-ITD • Minimal off-target effects • TKD mutations (e.g., D835) cause resistance Type_II->Effects_II

Key Considerations for Researchers

When deciding between these inhibitors for a research or development project, consider the following:

  • Choose Quizartinib for projects requiring highly potent and selective targeting of FLT3-ITD specifically, with a clean off-target profile [1] [2].
  • Choose Midostaurin when a broader multi-kinase inhibitory profile is desired, or when activity against FLT3-TKD mutations is also required [3] [4].
  • Beware of Resistance: Both inhibitors can be thwarted by resistance mechanisms. The most common is the emergence of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as D835Y/V or the gatekeeper mutation F691L [3] [9] [5]. Research is actively focused on overcoming this through combination therapies and novel agents [10] [7] [5].

References

Quizartinib vs gilteritinib type II vs type I inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quizartinib vs. Gilteritinib: A Scientific Comparison

Feature Quizartinib (Type II) Gilteritinib (Type I)
FLT3 Binding Conformation Inactive (DFG-out) conformation [1] [2] Active (DFG-in) conformation [1] [2]
Key Molecular Interactions Binds hydrophobic region adjacent to ATP pocket [1] Binds the ATP-binding pocket itself [1]
Primary Molecular Target FLT3-ITD [3] [4] FLT3-ITD & FLT3-TKD [2] [4]
In vitro Binding Affinity (Kd, nM) 3.3 (Quizartinib); 1.1 (its metabolite AC886) [5] 1.0 [5]
In vitro Cellular IC50 (nM) <1 nM (MV4-11 FLT3-ITD cell line) [5] Information missing
Kinase Selectivity Highly selective (binds 8 kinases at Kd <100 nM) [5] Less selective (binds 84 kinases at Kd <100 nM) [5]
Activity vs. FLT3-TKD Mutations (e.g., D835) Low or inactive [6] [2] Retains activity [6] [2]
Activity vs. Gatekeeper Mutation F691L Resistant [6] Resistant [6]
Activity vs. Gatekeeper Mutation N701K Retains activity (IC50 ~1.7 nM) [6] Resistant (IC50 >10,000 nM) [6]
Overcoming RAS-Mediated Resistance Shows activity in preclinical models [5] Information missing

Key Experimental Data and Protocols

The data in the table above is derived from established experimental models and assays that are central to kinase inhibitor development.

Binding Affinity and Selectivity Profiling
  • Methodology: The dissociation constant (Kd), a direct measure of binding affinity, is typically determined using assays like competitive binding against a immobilized reference ligand. The highly cited selectivity data for both inhibitors comes from a study that screened them against a panel of 404 non-mutant human kinases to calculate Kd values from 11-point dose-response curves [5].
  • Interpretation: A lower Kd indicates tighter binding. This method directly compares the intrinsic ability of each drug to bind FLT3 and other kinases under identical conditions, revealing quizartinib's superior selectivity [5].
Cellular Potency and Proliferation Assays
  • Methodology: The half-maximal inhibitory concentration (IC50) for cell viability is commonly measured using assays like CellTiter-Glo, which quantifies ATP levels to determine the number of metabolically active cells. This is performed on genetically characterized AML cell lines:
    • MV4-11: Carries the FLT3-ITD mutation, used to assess potency against this primary target [1] [5].
    • HL-60: Expresses wild-type FLT3, used as a control to assess off-target effects [1].
  • Interpretation: An IC50 <1 nM, as seen with quizartinib in MV4-11 cells, indicates extremely high potency in a cellular context [5].
Assessing Efficacy Against Resistance Mutations
  • Methodology: To model clinical resistance, Ba/F3 cells (murine pro-B cells) are engineered to express human FLT3-ITD along with a specific secondary resistance mutation (e.g., N701K or F691L). The viability of these engineered cells is then tested against drug titrations [6].
  • Primary Cell Validation: Findings are confirmed using primary patient-derived AML blasts harvested at relapse, which are enriched via CD33+/CD34+ bead selection and treated ex vivo with the inhibitors [6]. This provides critical validation in a more clinically relevant model.

FLT3 Inhibitor Resistance and Sensitivity Mechanisms

The following diagram illustrates the core mechanistic differences that explain the distinct resistance profiles of type I and type II FLT3 inhibitors.

G cluster_conformation FLT3 Kinase Conformation cluster_inhibitors FLT3 Inhibitor Classes FLT3 FLT3 Receptor Active Active Conformation (DFG-in) FLT3->Active Activation Inactive Inactive Conformation (DFG-out) FLT3->Inactive Inactivation TypeI Type I Inhibitors (e.g., Gilteritinib) Active->TypeI Binds TypeII Type II Inhibitors (e.g., Quizartinib) Inactive->TypeII Binds TKD_mut TKD Mutation (e.g., D835) Stabilizes Active Form TKD_mut->Active Gatekeeper_mut Gatekeeper Mutation (e.g., F691L) Steric Hindrance Gatekeeper_mut->TypeI Blocks Gatekeeper_mut->TypeII Blocks N701K_mut N701K Mutation Non-canonical Gatekeeper N701K_mut->TypeI Selectively Blocks N701K_mut->TypeII No Block

This mechanistic framework is critical for understanding the experimental data:

  • FLT3-TKD Mutations (e.g., D835) stabilize the active conformation, preventing binding of type II inhibitors like quizartinib but not type I inhibitors like gilteritinib [6] [2].
  • The N701K Mutation is a key differentiator. It acts as a non-canonical gatekeeper mutation that selectively blocks gilteritinib (type I) binding but does not impair quizartinib (type II) binding, explaining the retained sensitivity in both engineered cell lines and primary patient blasts [6].

References

Quizartinib phase 3 clinical trial efficacy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Quizartinib Efficacy Outcomes in Phase 3 Trials

Trial Name (Population) Primary Endpoint (Overall Survival, OS) Key Secondary Endpoints References

| QuANTUM-First (Newly Diagnosed FLT3-ITD-positive AML) | Median OS: 31.9 months (Quizartinib + Chemo) vs 15.1 months (Placebo + Chemo) Hazard Ratio (HR): 0.78 (95% CI: 0.62-0.98) P-value: 0.032 | Event-Free Survival (EFS): HR=0.916 (95% CI: 0.75-1.11); not statistically significant Relapse-Free Survival (RFS): HR=0.61 (95% CI: 0.44-0.85) (Exploratory) | [1] [2] [3] | | QUIWI (Phase 2; Newly Diagnosed FLT3-ITD-negative AML) | Median OS: Not Reached (Quizartinib + Chemo) vs 29.3 months (Placebo + Chemo) HR: 0.625 (95% CI: 0.436-0.897) P-value: 0.0009 | Median EFS: 20.4 months (Quizartinib + Chemo) vs 9.9 months (Placebo + Chemo) HR: 0.732 (95% CI: 0.533-1.005) P-value: 0.046 | [4] [5] |

Detailed Experimental Protocols

To help you evaluate the quality of this data, here is a detailed breakdown of the methodologies used in these trials.

QuANTUM-First Trial (NCT02668653)
  • Study Design: Randomized, double-blind, placebo-controlled, global phase 3 trial [1].
  • Patient Population: 539 adults (aged 18-75) with newly diagnosed, FLT3-ITD-positive AML [1] [2].
  • Intervention & Comparator:
    • Quizartinib Arm: Standard "7+3" induction chemotherapy (cytarabine + anthracycline) + oral quizartinib (40 mg/day, starting Day 8). This was followed by high-dose cytarabine consolidation chemotherapy with quizartinib, and then up to 36 cycles of quizartinib monotherapy maintenance [1] [6].
    • Control Arm: Same chemotherapy regimen + matched placebo [1].
  • Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause [1].
  • Key Secondary Endpoints: Event-free survival (EFS), composite complete remission rate, and safety [1].
QUIWI Trial (NCT04107727) & QuANTUM-Wild
  • Study Design: Randomized, double-blind, placebo-controlled, phase 2 trial [4] [5].
  • Patient Population: 273 adults (aged 18-70) with newly diagnosed FLT3-ITD-negative AML (mutant-to-wild-type allelic ratio <0.03) [4].
  • Intervention & Comparator: Similar to QuANTUM-First, using quizartinib (60 mg daily) or placebo in combination with intensive induction and consolidation chemotherapy, followed by single-agent maintenance [4] [7].
  • Primary Endpoint: Event-free survival (EFS) [4].
  • Follow-up Trial: The positive results from the phase 2 QUIWI trial provided the rationale for the ongoing confirmatory QuANTUM-Wild phase 3 trial (NCT06578247), which will further evaluate OS as its primary endpoint [7] [5].

Comparison with Other FLT3 Inhibitors

Quizartinib is one of several FLT3 inhibitors approved for AML. Its profile differs from other agents in specificity and approved treatment settings.

  • Quizartinib: A highly potent, selective, type II FLT3 inhibitor. It is approved for newly diagnosed FLT3-ITD-positive AML in combination with intensive chemotherapy [6].
  • Midostaurin: A first-generation, type I FLT3 inhibitor. It is also approved for newly diagnosed FLT3-mutated AML (both ITD and TKD mutations) in combination with intensive chemotherapy [8] [6].
  • Gilteritinib: A second-generation, type I FLT3 inhibitor. It is approved as a monotherapy for relapsed/refractory FLT3-mutated AML (both ITD and TKD mutations) [8] [6].

The following diagram illustrates the distinct mechanism of type I and type II FLT3 inhibitors like quizartinib.

G cluster_active Active FLT3 Receptor FLT3 FLT3 Signaling Signaling FLT3->Signaling  Promotes cell  proliferation/survival ATP ATP ATP->FLT3  Binds to  ATP-binding site Type1 Type I Inhibitor (e.g., Gilteritinib, Midostaurin) FLT2 ATP-binding site (Active Conformation) Type1->FLT2  Binds active conformation  Targets ITD & TKD mutations Type2 Type II Inhibitor (Quizartinib) FLT1 ATP-binding site (Inactive Conformation) Type2->FLT1  Binds inactive conformation  Highly selective for ITD

Important Safety Considerations

A critical aspect of quizartinib's profile is its safety, particularly cardiac risk management.

  • QT Prolongation: Quizartinib prolongs the QT interval in a dose-dependent manner. Cases of torsades de pointes and cardiac arrest have been reported [3] [7] [6].
  • Required Monitoring: The FDA-approved prescribing information mandates rigorous monitoring, including electrocardiograms (ECGs) and correction of electrolyte deficiencies, before and during treatment [6].
  • REMS Program: Quizartinib is only available through a restricted Risk Evaluation and Mitigation Strategy (REMS) program to ensure safe use [6].

Future Research Directions

The investigation of quizartinib is evolving. The unexpected efficacy in FLT3-ITD-negative AML from the QUIWI trial has prompted research into its mechanism beyond targeting the ITD mutation [5]. It is hypothesized that high FLT3 gene expression, even without the mutation, may predict response to therapy [5]. The ongoing QuANTUM-Wild phase 3 trial will not only seek to confirm the efficacy but also include correlative analyses to identify which FLT3-ITD-negative patients are most likely to benefit [7] [5].

References

Efficacy of Quizartinib in Relapsed/Refractory FLT3-ITD+ AML

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy outcome from the QuANTUM-R phase 3 trial, which led to the regulatory approval of quizartinib.

Trial Name Patient Population Comparison Primary Endpoint (Overall Survival) Key Secondary Endpoints
QuANTUM-R (NCT02039726) [1] [2] Relapsed/Refractory FLT3-ITD+ AML [3] Single-agent Quizartinib vs. Salvage Chemotherapy [3] Significantly prolonged (Met primary endpoint) [3] Specific ORR and other secondary data not provided in sources

Key Trial Design and Methodology

The QuANTUM-R trial was a pivotal, global, phase 3, open-label, randomized study [3].

  • Objective: To determine whether single-agent oral quizartinib prolonged overall survival compared to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD mutated AML [3].
  • Patients: 367 patients who were refractory to or had relapsed (with a duration of remission of six months or less) after first-line AML therapy [3].
  • Randomization: Patients were randomized in a 2:1 ratio to receive either quizartinib or salvage chemotherapy [3].
  • Key Endpoint: The primary endpoint was Overall Survival (OS). The study successfully met this endpoint, establishing quizartinib as the first FLT3 inhibitor to show a significant OS benefit compared to chemotherapy in this patient population [3].

Mechanism of Action and Resistance

Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor [2] [4]. Its mechanism and related challenges are outlined below:

G FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive FLT3 Activation FLT3_ITD->ConstitutiveActivation DownstreamSignaling Downstream Signaling (MAPK/ERK, PI3K/AKT, STAT5) ConstitutiveActivation->DownstreamSignaling LeukemicProliferation Leukemic Cell Proliferation & Survival DownstreamSignaling->LeukemicProliferation Quizartinib Quizartinib (Type II Inhibitor) Inhibition Binds inactive FLT3 Inhibits phosphorylation & signaling Quizartinib->Inhibition Inhibition->LeukemicProliferation Suppresses Resistance Acquired Resistance Inhibition->Resistance ResistanceMech1 On-target FLT3 mutations (e.g., F691L, D835) Resistance->ResistanceMech1 ResistanceMech2 Off-target activation (AXL upregulation, STAT5) Resistance->ResistanceMech2 ResistanceMech3 Bone marrow microenvironment Resistance->ResistanceMech3

Overcoming resistance is a key focus of ongoing research, exploring combinations with other agents like BCL-2 inhibitors (venetoclax), hypomethylating agents, and chemotherapy [1].

References

Quizartinib bridging hematopoietic stem cell transplantation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Evidence for Quizartinib in Bridging to HSCT

The table below summarizes key clinical trial data on how quizartinib enables patients to proceed to Allogeneic HSCT (allo-HCT).

Clinical Setting Trial Name / Type Key Findings on HSCT Bridging Citation
Newly Diagnosed (ND) FLT3-ITD+ AML QuANTUM-First (Phase 3) Quizartinib + chemo → improved OS; more pts proceeded to allo-HCT during CR1 (32% quizartinib vs. 21% placebo) [1]
Relapsed/Refractory (R/R) FLT3-ITD+ AML QuANTUM-R (Phase 3) Quizartinib monotherapy → higher response rates vs. salvage chemo; more pts bridged to allo-HCT (32% quizartinib vs. 11% chemo) [1]
R/R FLT3m AML (Heavily Pretreated) AML-804 (Phase 1/2) Triplet (Decitabine+Venetoclax+Quizartinib) in R/R pts: 37% bridged to allo-HCT [2]
ND FLT3m AML (Unfit for Intensive Chemo) AML-804 (Phase 1/2) Triplet (Decitabine+Venetoclax+Quizartinib) in ND pts: 30% (9/30) underwent allo-HCT [2]
Real-World Clinical Practice 30-year DLI retrospective FLT3 inhibitors (incl. quizartinib) combined with DLI are established post-HSCT relapse strategy [3]

Comparison of FLT3 Inhibitors in AML Therapy

This table compares quizartinib with other FLT3 inhibitors, detailing their approved settings and roles in the HSCT journey.

FLT3 Inhibitor Key Approved Settings & Role in HSCT Notable Clinical Trial Insights Citation

| Quizartinib | ND FLT3-ITD+ AML: Combo with induction/consolidation chemo, then maintenance. R/R FLT3-ITD+ AML (Approved in Japan). | Enables significant proportion of pts to bridge to allo-HCT in both ND and R/R settings. Maintenance not approved post-HSCT in US. | [1] | | Midostaurin | ND FLT3-mutated (ITD/TKD) AML: Combo with intensive chemo. | Used during induction/consolidation; can be followed by allo-HCT. Maintenance benefit is debatable (approved in EU, not US). | [1] | | Gilteritinib | R/R FLT3-mutated AML: Monotherapy standard of care. | Demonstrated superior OS vs. salvage chemo in ADMIRAL trial. As post-HSCT maintenance, improves RFS in MRD+ pts (MORPHO study). | [1] | | Sorafenib (off-label) | Used in ND, R/R, and maintenance settings (per guidelines). | Post-HSCT maintenance reduces relapse risk in FLT3-ITD AML (SORMAIN, Sorafenib-Flt3 AML-2015 trials). | [1] |

Mechanisms of Action and Resistance to Quizartinib

Understanding quizartinib's mechanism and potential resistance is crucial for developing effective combination therapies.

Signaling Pathway and Mechanisms of Resistance

The diagram below illustrates the FLT3-ITD signaling pathway promoting leukemia cell survival and the key mechanisms of resistance to quizartinib.

G cluster_pathway FLT3-ITD Oncogenic Signaling cluster_resistance Key Resistance Mechanisms to Quizartinib FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) STAT5 STAT5 Pathway FLT3_ITD->STAT5 MAPK MAPK/ERK Pathway FLT3_ITD->MAPK PI3K PI3K/AKT Pathway FLT3_ITD->PI3K Survival Leukemic Cell Survival & Proliferation STAT5->Survival MAPK->Survival PI3K->Survival OnTarget On-Target FLT3 Mutations (e.g., TKD mutations like D835) Quizartinib Quizartinib (Type II FLT3 Inhibitor) OnTarget->Quizartinib Reduces Binding & Efficacy OffTarget Off-Target Bypass Activation OffTarget->Survival Alternative Survival Signals AXL AXL Kinase Upregulation OffTarget->AXL FGF2 FGF2/FGFR Signaling OffTarget->FGF2 MicroEnv Bone Marrow Microenvironment Protection MicroEnv->Survival Cytoprotective Signals CXCR4 CXCR4 Stromal Signaling MicroEnv->CXCR4 Efflux Drug Efflux Pumps (P-glycoprotein) Efflux->Quizartinib Reduces Intracellular Concentration Quizartinib->FLT3_ITD Inhibits

Experimental Evidence for Combination Therapies to Overcome Resistance:

  • Rationale for Triplet Therapy: The remarkable response rates (94% CRc) in the AML-804 trial of decitabine + venetoclax + quizartinib provide a clinical proof-of-concept for simultaneously targeting multiple survival pathways to deepen responses and enable HSCT bridging [2].
  • Targeting the Microenvironment: Preclinical studies identify FGF2 and CXCL12/CXCR4 stromal release as key mechanisms of resistance. Increased FGF2 production precedes recurrence and provokes relapse via activation of the RAS-MAPK pathway, suggesting a target for rational combinations [4] [5].
  • AXL Inhibition: Sustained STAT5 phosphorylation and AXL upregulation have been identified as key factors in FLT3 inhibitor resistance. This evidence supports the investigation of AXL inhibitors in combination with quizartinib [5].

Future Research Directions

Current evidence points to several key areas for further investigation to optimize the use of quizartinib in the HSCT context:

  • Post-Transplant Maintenance: A critical unanswered question is the role of quizartinib as maintenance therapy after allo-HCT. Future studies should aim to validate its efficacy in this setting, similar to the investigations with gilteritinib and sorafenib [1] [5].
  • Novel Combinations: Ongoing research is testing quizartinib with other agents like BCL-2 inhibitors (venetoclax) and hypomethylating agents in both fit and unfit patients, which may further improve the depth of response and rates of MRD negativity prior to HSCT [1] [5].
  • Overcoming Resistance: Future work should focus on better characterization of resistance mechanisms and developing biomarkers to predict them, allowing for more personalized and effective combination therapies [4] [5].

References

Quizartinib selectivity profile vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quizartinib Selectivity vs. Other FLT3 Inhibitors

The table below summarizes the kinase selectivity profiling data for quizartinib and other FLT3 inhibitors from a study that evaluated binding affinity against 404 non-mutant kinases [1].

Table 1: Kinase Binding Affinity and Selectivity Profile [1]

Inhibitor Type FLT3 Kd (nM) Number of Kinases Bound with Kd < 10 nM Number of Kinases Bound with Kd < 100 nM
Quizartinib II 3.3 2 8
AC886 (Quizartinib metabolite) II 1.1 3 8
Midostaurin I 7.9 5 54
Gilteritinib I 1.0 17 84
Crenolanib I 0.28 13 53
Sorafenib II 5.9 4 20

Key Findings from the Data:

  • High Selectivity of Quizartinib: Quizartinib and its active metabolite, AC886, demonstrated high selectivity for FLT3. Besides FLT3, quizartinib bound with high affinity (Kd < 10 nM) only to KIT [1].
  • Comparison with Type I Inhibitors: The type I inhibitors (midostaurin, gilteritinib, crenolanib) showed higher promiscuity, binding to a significantly larger number of kinases at both the <10 nM and <100 nM thresholds [1].
  • Comparison with Another Type II Inhibitor: Even compared to sorafenib (another type II inhibitor), quizartinib bound to fewer off-target kinases, highlighting its exceptional selectivity profile [1].

Experimental Methodology

The available information on the experimental protocols used in the primary study is as follows:

1. Kinase Binding Affinity Assay

  • Method: The binding affinities (Kd values) of the inhibitors were measured against a panel of 404 non-mutant kinases [1].
  • Procedure: Dose-response curves (11 points) were generated in duplicate to calculate the Kd values for each compound [1].
  • Off-Target Profiling: The inhibitory activity of quizartinib and AC886 was also assessed against a panel of 87 off-target molecules (e.g., GPCRs, ion channels). At a high concentration of 10 µM, they showed significant inhibition of only 2 and 3 molecules, respectively, indicating minimal off-target activity [1].

2. Cellular Assays

  • Cell Lines: Studies used FLT3-ITD mutated acute myeloid leukemia (AML) cell lines (e.g., MOLM-14). Midostaurin-resistant cell lines were also generated and used [1].
  • Cell Viability (IC₅₀): The concentration of the drug that inhibits 50% of cell growth was determined in these cell lines [1].
  • Signaling Pathway Inhibition: The effects on FLT3 signaling pathways (e.g., phosphorylation of FLT3 and its downstream effectors like STAT5, ERK, and AKT) were analyzed to confirm the mechanism of action [1].

Mechanism of Action and Resistance

The following diagram illustrates the key concepts of FLT3 inhibitor types and a common resistance mechanism.

G node1 Type I Inhibitors (e.g., Midostaurin, Gilteritinib) node3 Active Kinase Conformation (DFG-in) node1->node3 Binds node2 Type II Inhibitors (e.g., Quizartinib, Sorafenib) node4 Inactive Kinase Conformation (DFG-out) node2->node4 Binds node6 Altered Kinase Conformation (Resistance to Type II Inhibitors) node4->node6 Hinders Binding node5 Gatekeeper Residue F691 node5->node6 Mutation

This conceptual framework is supported by the search results [2] [3] [1].

Key Takeaways for Research and Development

  • Superior Selectivity: Quizartinib's high selectivity may translate to a more favorable toxicity profile in clinical use, as it minimizes disruption of other essential kinase signaling pathways [1].
  • Overcoming Resistance: Preclinical data suggests that quizartinib maintains activity against some midostaurin-resistant AML cell models, including those with RAS-mediated resistance. This indicates its potential value in sequenced therapy following failure of a type I inhibitor [1].
  • Clinical Correlation: The high selectivity of quizartinib has been validated in clinical settings, contributing to its approval for the treatment of adult patients with FLT3-ITD-positive AML in several regions [2].

References

Antitumor Activity of Quizartinib in Mouse Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the identified studies:

Cell Line / Model Mutation / Context Dosing Regimen Key Efficacy Findings Safety / Tolerability Observations Citation
FLT3-ITD mutated tumors (unspecified cell line) FLT3-ITD 1 mg/kg, 3 mg/kg, and 10 mg/kg (orally, once daily) Dose-dependent tumor regression at doses ≥1 mg/kg. The active metabolite AC886 was rapidly detected in the tumors. No severe body weight loss was observed. [1]
Midostaurin-resistant MOLM-14 cells FLT3-ITD with midostaurin resistance Not specified in abstract Showed potent antitumor activity. No severe body weight loss was observed. [1]
MV4;11 cells FLT3-ITD (hemizygous) Not specified Potent inhibition of cellular proliferation (IC₅₀ < 1 nM in vitro). Not reported in the provided excerpt. [2]
MOLM14 cells FLT3-ITD Not specified Potent inhibition of cellular proliferation (IC₅₀ < 1 nM in vitro). Not reported in the provided excerpt. [2]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table:

  • Study 1 (Aikawa et al., 2020) [1]

    • Objective: To characterize the antitumor activity of quizartinib and its metabolite, including in models of midostaurin resistance.
    • Model Used: Mouse xenograft models generated with FLT3-ITD mutated AML cells. A specific model used midostaurin-resistant MOLM-14 cells.
    • Dosing: Quizartinib was administered orally, once daily, at doses of 1, 3, and 10 mg/kg.
    • Key Measurements: Tumor volume and body weight were monitored to assess efficacy and tolerability. The presence of the active metabolite AC886 in tumors was also detected.
  • Study 2 (Heidel et al., 2013) [2]

    • Objective: To evaluate the sensitivity of various leukemia cell lines with different RTK mutations to quizartinib.
    • In Vitro Model: A panel of human leukemia cell lines, including MV4;11 and MOLM14 (both FLT3-ITD+).
    • Assay: Cells were treated with increasing doses of quizartinib for 48 hours. Cellular proliferation was measured using an XTT-based assay, and the half-maximal inhibitory concentration (IC₅₀) was calculated.

Mechanisms of Action and Signaling Pathways

Quizartinib is a highly potent and selective type II FLT3 inhibitor. Its mechanism and key differentiators can be visualized as follows:

G cluster_inactive Inactive FLT3 Receptor cluster_active Active FLT3-ITD Signaling Quizartinib Quizartinib InactiveFLT3 FLT3 (Inactive Conformation) Quizartinib->InactiveFLT3 Binds to ActiveFLT3 FLT3-ITD (Constitutively Active) InactiveFLT3->ActiveFLT3 Prevents Activation STAT5 STAT5 ActiveFLT3->STAT5 Phosphorylates MEK MEK ActiveFLT3->MEK Phosphorylates AKT AKT ActiveFLT3->AKT Phosphorylates Inhibition Inhibition of Leukemic Cell Proliferation & Survival ActiveFLT3->Inhibition Blocks CellProliferation CellProliferation STAT5->CellProliferation Promotes CellSurvival CellSurvival MEK->CellSurvival Promotes ApoptosisResistance ApoptosisResistance AKT->ApoptosisResistance Promotes TypeIInhib Type I Inhibitor (e.g., Midostaurin) Selectivity High Selectivity for FLT3 DurableEffect Slow Dissociation from FLT3 (Long-lasting Inhibition)

The diagram above illustrates quizartinib's core mechanism. Key supporting data from the search results include:

  • High Potency & Selectivity: Kinase profiling against 404 kinases showed quizartinib bound primarily to FLT3 and KIT with very high affinity (Kd values of 3.3 nM and 1.1 nM for FLT3), making it more selective than other FLT3 inhibitors which bound to many more off-target kinases [1].
  • Durable Target Inhibition: After removal of quizartinib from FLT3-ITD mutant cells, inhibition of FLT3 phosphorylation was maintained for up to 24 hours. In contrast, inhibitors like midostaurin, gilteritinib, and sorafenib lost their inhibitory effect within the same period [1].
  • Activity in Resistant Models: Quizartinib inhibited the viability of midostaurin-resistant MOLM-14 cells and showed significant antitumor effects in corresponding mouse xenograft models where midostaurin and gilteritinib did not [1].
  • Impact on Metabolism: Recent research indicates that quizartinib's antitumor activity also involves facilitating the degradation of SREBP1 and reducing levels of its target gene FASN, disrupting mitochondrial phospholipids and membrane potential in FLT3-ITD cells [3].

Key Insights for Research and Development

  • Overcoming Resistance: The data suggests quizartinib is a strong candidate for evaluating sequential therapy strategies, particularly in cases of acquired resistance to type I FLT3 inhibitors like midostaurin [1].
  • Exploring Combinations: Research shows a novel class I HDAC inhibitor, IHCH9033, synergizes with quizartinib, leading to tumor regression in FLT3-ITD xenografts and nearly complete eradication of the AML burden in patient-derived xenografts [4]. Another study suggests combining quizartinib with inhibitors of the SREBP/FASN pathway (fatostatin or orlistat) provides substantial therapeutic benefit in a murine FLT3/ITD leukemia model [3].
  • Mutation-Specific Efficacy: Be aware that quizartinib's efficacy is mutation-dependent. Certain FLT3-TKD mutations (e.g., D835V) and the common KIT mutation D816V confer relative resistance to quizartinib [2].

References

Quizartinib safety profile vs standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile of Quizartinib

Profile Aspect Quizartinib + Chemotherapy Chemotherapy Alone (Placebo + Chemo)
Clinical Context Newly Diagnosed FLT3-ITD-positive AML (QuANTUM-First Phase 3) [1] [2] Newly Diagnosed FLT3-ITD-positive AML (QuANTUM-First Phase 3) [2]
Common Grade 3-4 Adverse Events (AEs) Febrile neutropenia, Neutropenia, Hypokalaemia, Pneumonia [2] Febrile neutropenia, Hypokalaemia, Pneumonia [2]
Serious Adverse Events Similar proportion of patients with ≥1 serious AE [2] Similar proportion of patients with ≥1 serious AE [2]
Discontinuation due to AEs 55% (Primarily due to death) [2] 62% (Primarily due to death) [2]
Key Efficacy - Median Overall Survival 31.9 months [2] 15.1 months [2]
Unique Safety Considerations QT prolongation requires monitoring [3] Broader cytotoxic effects require strict safe-handling protocols [4]

Experimental Protocols in Key Studies

The safety and efficacy data in the table above are derived from rigorous, large-scale clinical trials. Here are the methodologies for the pivotal studies cited.

  • QuANTUM-First (Phase 3, NCT02668653) [2]

    • Objective: To compare the effect of quizartinib versus placebo on overall survival in patients with newly diagnosed FLT3-ITD-positive AML.
    • Design: Randomized, double-blind, placebo-controlled, phase 3 trial across 193 sites in 26 countries.
    • Patients: 539 patients aged 18-75 with newly diagnosed FLT3-ITD-positive AML.
    • Intervention: Patients received standard "7+3" induction chemotherapy (cytarabine + daunorubicin/idarubicin) plus either oral quizartinib (40 mg) or placebo from day 8 for 14 days. Patients who achieved remission received standard consolidation therapy with high-dose cytarabine plus quizartinib or placebo, with the option for allogeneic hematopoietic cell transplantation (allo-HCT). This was followed by single-agent quizartinib or placebo continuation for up to 3 years.
    • Primary Endpoint: Overall Survival (OS).
  • QUIWI (Phase 2, NCT04107727) [5] [6]

    • Objective: To investigate the safety and efficacy of quizartinib in patients with newly diagnosed FLT3-ITD-negative AML.
    • Design: Randomized, double-blind, placebo-controlled, phase 2 trial.
    • Patients: 273 patients aged 18-70 with ND FLT3-ITD-negative AML.
    • Intervention: Patients received standard induction and consolidation chemotherapy combined with either quizartinib (60 mg daily) or placebo, followed by single-agent maintenance.
    • Primary Endpoint: Event-free survival (EFS).

Mechanisms of Action and Safety Implications

The fundamental difference in safety profiles stems from the distinct mechanisms of action of quizartinib versus standard chemotherapy. The diagram below illustrates the targeted pathway of quizartinib.

G FLT3_ITD FLT3-ITD Mutation FLT3_Protein Constitutively Active FLT3 Receptor FLT3_ITD->FLT3_Protein Proliferation Uncontrolled Cell Proliferation & Survival FLT3_Protein->Proliferation Leukemia AML Disease Progression Proliferation->Leukemia Quizartinib Quizartinib (FLT3 Inhibitor) Block Blocks Signaling Quizartinib->Block Binds to FLT3 Block->FLT3_Protein Inhibits

  • Quizartinib (Targeted Therapy): As shown in the diagram, quizartinib is a highly potent and selective type II FLT3 inhibitor [3]. It specifically binds to the FLT3 receptor, which is constitutively activated by ITD mutations in approximately 25% of AML patients. By inhibiting this driver oncogene, quizartinib primarily blocks the MAPK/ERK, PI3K/AKT, and STAT5 signaling pathways, leading to reduced leukemic cell proliferation and survival [3]. This targeted action results in a more refined adverse event profile, notably affecting rapidly dividing cells like blood cells, but avoiding the widespread damage of non-cancerous tissues seen with traditional chemotherapy.

  • Standard Chemotherapy (Cytotoxic): In contrast, standard "7+3" induction chemotherapy (combining cytarabine and an anthracycline like daunorubicin) works by non-specifically targeting all rapidly dividing cells [2]. Cytarabine is an antimetabolite that interferes with DNA synthesis, while anthracycline damages DNA by intercalating into the DNA double helix. This non-selective mechanism is responsible for the broad range of cytotoxic side effects and necessitates strict safe-handling protocols for healthcare professionals to prevent accidental exposure, as these drugs are considered hazardous [4].

Key Considerations for Researchers

  • Expanding Indications: Recent data from the QUIWI trial suggests that the benefit of quizartinib may extend to FLT3-ITD-negative AML, showing significantly improved EFS and OS compared to placebo, with a consistent safety profile [5] [6]. This opens new avenues for research and development.
  • Resistance Mechanisms: A key area of ongoing research is understanding and overcoming resistance to FLT3 inhibitors like quizartinib. Resistance can occur through the emergence of secondary on-target mutations (e.g., in the FLT3 tyrosine kinase domain) or through off-target mechanisms [3].
  • Combination Strategies: Future research is focused on optimizing quizartinib's clinical value through combinations with other agents, such as decitabine and venetoclax, particularly for patients unfit for intensive chemotherapy, and investigating its role as maintenance therapy after allo-HCT [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

632.1739301 Da

Monoisotopic Mass

632.1739301 Da

Heavy Atom Count

42

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WK7Q6ZIZ10

Drug Indication

Vanflyta is indicated in combination with standard cytarabine and anthracycline induction and standard cytarabine consolidation chemotherapy, followed by Vanflyta single-agent maintenance therapy for adult patients with newly diagnosed acute myeloid leukaemia (AML) that is FLT3-ITD positive.
Treatment of acute myeloid leukaemia.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors

Pharmacology

In preclinical studies, Quizartinib demonstrated dose-dependent activity and favorable drug-like profiles in bioavailability, pharmacokinetics, cytochrome P450 (CYP) liability, and absorption, distribution, metabolism, excretion (ADME).
Quizartinib is an orally available small molecule with potential antineoplastic activity. Quizartinib selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE52 - Quizartini

Mechanism of Action

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

950769-58-1

Wikipedia

Quizartinib

FDA Medication Guides

VANFLYTA
QUIZARTINIB
TABLET;ORAL
DAIICHI SANKYO
06/25/2024

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Smith CC, Zhang C, Lin KC, Lasater EA, Zhang Y, Massi E, Damon LE, Pendleton M, Bashir A, Sebra R, Perl A, Kasarskis A, Shellooe R, Tsang G, Carias H, Powell B, Burton EA, Matusow B, Zhang J, Spevak W, Ibrahim PN, Le MH, Hsu HH, Habets G, West BL, Bollag G, Shah NP. Characterizing and Overriding the Structural Mechanism of the Quizartinib-Resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397. Cancer Discov. 2015 Jun;5(6):668-79. doi: 10.1158/2159-8290.CD-15-0060. Epub 2015 Apr 6. PubMed PMID: 25847190; PubMed Central PMCID: PMC4522415.
2: Zorn JA, Wang Q, Fujimura E, Barros T, Kuriyan J. Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220). PLoS One. 2015 Apr 2;10(4):e0121177. doi: 10.1371/journal.pone.0121177. eCollection 2015. PubMed PMID: 25837374; PubMed Central PMCID: PMC4383440.
3: Altman K, Sharata H. Catastrophic eruptive keratoacanthomas and squamous cell cancers after treatment with an FLT3 inhibitor quizartinib (AC220). Dermatol Surg. 2015 Apr;41(4):530-1. doi: 10.1097/DSS.0000000000000316. PubMed PMID: 25775444.
4: Levis M. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. Future Oncol. 2014;10(9):1571-9. doi: 10.2217/fon.14.105. Review. PubMed PMID: 25145428.
5: Wander SA, Levis MJ, Fathi AT. The evolving role of FLT3 inhibitors in acute myeloid leukemia: quizartinib and beyond. Ther Adv Hematol. 2014 Jun;5(3):65-77. doi: 10.1177/2040620714532123. Review. PubMed PMID: 24883179; PubMed Central PMCID: PMC4031904.
6: Wolleschak D, Mack TS, Perner F, Frey S, Schnöder TM, Wagner MC, Höding C, Pils MC, Parkner A, Kliche S, Schraven B, Hebel K, Brunner-Weinzierl M, Ranjan S, Isermann B, Lipka DB, Fischer T, Heidel FH. Clinically relevant doses of FLT3-kinase inhibitors quizartinib and midostaurin do not impair T-cell reactivity and function. Haematologica. 2014 Jun;99(6):e90-3. doi: 10.3324/haematol.2014.104331. Epub 2014 Mar 14. PubMed PMID: 24633870; PubMed Central PMCID: PMC4040902.
7: Levis M. Quizartinib in acute myeloid leukemia. Clin Adv Hematol Oncol. 2013;11(9):586-8. Review. PubMed PMID: 24518522.
8: Schaab C, Oppermann FS, Klammer M, Pfeifer H, Tebbe A, Oellerich T, Krauter J, Levis M, Perl AE, Daub H, Steffen B, Godl K, Serve H. Global phosphoproteome analysis of human bone marrow reveals predictive phosphorylation markers for the treatment of acute myeloid leukemia with quizartinib. Leukemia. 2014 Mar;28(3):716-9. doi: 10.1038/leu.2013.347. Epub 2013 Nov 19. PubMed PMID: 24247654; PubMed Central PMCID: PMC3948157.
9: Ostronoff F, Estey E. The role of quizartinib in the treatment of acute myeloid leukemia. Expert Opin Investig Drugs. 2013 Dec;22(12):1659-69. doi: 10.1517/13543784.2013.842973. Epub 2013 Sep 26. Review. PubMed PMID: 24070241.
10: Cortes JE, Kantarjian H, Foran JM, Ghirdaladze D, Zodelava M, Borthakur G, Gammon G, Trone D, Armstrong RC, James J, Levis M. Phase I study of quizartinib administered daily to patients with relapsed or refractory acute myeloid leukemia irrespective of FMS-like tyrosine kinase 3-internal tandem duplication status. J Clin Oncol. 2013 Oct 10;31(29):3681-7. doi: 10.1200/JCO.2013.48.8783. Epub 2013 Sep 3. PubMed PMID: 24002496; PubMed Central PMCID: PMC3804291.
11: Bhullar J, Natarajan K, Shukla S, Mathias TJ, Sadowska M, Ambudkar SV, Baer MR. The FLT3 inhibitor quizartinib inhibits ABCG2 at pharmacologically relevant concentrations, with implications for both chemosensitization and adverse drug interactions. PLoS One. 2013 Aug 14;8(8):e71266. doi: 10.1371/journal.pone.0071266. eCollection 2013. PubMed PMID: 23967177; PubMed Central PMCID: PMC3743865.
12: Kampa-Schittenhelm KM, Heinrich MC, Akmut F, Döhner H, Döhner K, Schittenhelm MM. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Mol Cancer. 2013 Mar 7;12:19. doi: 10.1186/1476-4598-12-19. PubMed PMID: 23497317; PubMed Central PMCID: PMC3637582.
13: Gunawardane RN, Nepomuceno RR, Rooks AM, Hunt JP, Ricono JM, Belli B, Armstrong RC. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells. Mol Cancer Ther. 2013 Apr;12(4):438-47. doi: 10.1158/1535-7163.MCT-12-0305. Epub 2013 Feb 14. PubMed PMID: 23412931.

Explore Compound Types